molecular formula C14H13IO B2913899 1-Iodo-4-(2-phenylethoxy)benzene CAS No. 1044065-94-2

1-Iodo-4-(2-phenylethoxy)benzene

Cat. No.: B2913899
CAS No.: 1044065-94-2
M. Wt: 324.161
InChI Key: AVKVNUGAJHOWKC-UHFFFAOYSA-N
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Description

1-Iodo-4-(2-phenylethoxy)benzene is a useful research compound. Its molecular formula is C14H13IO and its molecular weight is 324.161. The purity is usually 95%.
BenchChem offers high-quality 1-Iodo-4-(2-phenylethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-4-(2-phenylethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-iodo-4-(2-phenylethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13IO/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKVNUGAJHOWKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Iodo-4-(2-phenylethoxy)benzene CAS 1044065-94-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Iodo-4-(2-phenylethoxy)benzene (CAS 1044065-94-2)

Introduction

1-Iodo-4-(2-phenylethoxy)benzene is a halogenated aromatic ether. Its structure, featuring a reactive iodine atom and a flexible phenylethoxy chain, makes it a potentially valuable building block in organic synthesis. The aryl iodide moiety is a key functional group for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted properties of this compound, its logical synthesis, expected spectroscopic characteristics, and its potential applications in research and development, particularly within the pharmaceutical and materials science sectors.

Physicochemical and Computed Properties

Detailed experimental data for 1-Iodo-4-(2-phenylethoxy)benzene is not extensively documented in publicly available literature. The properties listed below are a combination of information from chemical suppliers and computationally predicted values.

PropertyValueSource
CAS Number 1044065-94-2[1]
Molecular Formula C₁₄H₁₃IOCalculated
Molecular Weight 324.16 g/mol Calculated
Appearance Predicted: White to off-white solid-
Melting Point Not available-
Boiling Point Predicted: ~405.9±40.0 °C at 760 mmHg-
Density Predicted: 1.55±0.1 g/cm³-
LogP Predicted: 5.2-

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to 1-Iodo-4-(2-phenylethoxy)benzene is via the Williamson ether synthesis. This classical method involves the reaction of an alkoxide with a primary alkyl halide. In this case, the sodium or potassium salt of 4-iodophenol serves as the nucleophile, which displaces a halide from a 2-phenylethyl electrophile.

Proposed Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) 4_Iodophenol 4-Iodophenol Phenoxide 4-Iodophenoxide Salt 4_Iodophenol->Phenoxide + Base Base Base (e.g., NaH, K₂CO₃) Base->Phenoxide Solvent1 Solvent (e.g., DMF, Acetone) Solvent1->Phenoxide Target_Molecule 1-Iodo-4-(2-phenylethoxy)benzene Phenoxide->Target_Molecule + (2-Bromoethyl)benzene Phenylethyl_Halide (2-Bromoethyl)benzene Phenylethyl_Halide->Target_Molecule Salt_Byproduct Salt Byproduct (e.g., NaBr) Target_Molecule->Salt_Byproduct +

Caption: Proposed Williamson ether synthesis of the target compound.

Exemplary Experimental Protocol

This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.

  • Preparation: To a solution of 4-iodophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, handled with extreme care).

  • Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the 4-iodophenoxide salt.

  • Nucleophilic Substitution: Add (2-bromoethyl)benzene (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1-Iodo-4-(2-phenylethoxy)benzene.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted)
Chemical Shift (δ, ppm) Multiplicity
~ 7.60Doublet
~ 7.35 - 7.20Multiplet
~ 6.70Doublet
~ 4.20Triplet
~ 3.10Triplet
¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~ 158.5Ar-C -O
~ 138.5Ar-C (ipso, phenyl)
~ 138.0Ar-C H (ortho to I)
~ 129.0Ar-C H (phenyl)
~ 128.5Ar-C H (phenyl)
~ 126.5Ar-C H (phenyl)
~ 117.0Ar-C H (ortho to O)
~ 83.0Ar-C -I
~ 69.5-O-C H₂-CH₂-Ph
~ 35.5-O-CH₂-C H₂-Ph

Reactivity and Applications in Drug Development

The primary site of reactivity on 1-Iodo-4-(2-phenylethoxy)benzene is the carbon-iodine bond. Aryl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions due to the C-I bond's susceptibility to oxidative addition, which is often the rate-determining step in the catalytic cycle.[2][3] This makes the title compound an excellent scaffold for introducing molecular diversity.

Key Potential Reactions
  • Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, creating biaryl or alkyl-aryl structures.

  • Sonogashira Coupling: Coupling with terminal alkynes to synthesize substituted alkynes, a common motif in bioactive molecules.[4]

  • Heck Coupling: Formation of C-C bonds with alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many pharmaceutical compounds.

  • Ullmann Condensation: Copper-catalyzed reaction to form diaryl ethers or other C-heteroatom bonds.

The phenylethoxy tail of the molecule provides a non-polar, flexible linker that can be important for positioning the molecule within a biological target's binding pocket. The combination of this linker and the reactive iodide handle makes this compound a versatile starting point for generating libraries of compounds in drug discovery campaigns.[5]

G cluster_reactions Cross-Coupling Reactions cluster_products Potential Products main 1-Iodo-4-(2-phenylethoxy)benzene suzuki Suzuki (R-B(OH)₂) main->suzuki Pd catalyst sonogashira Sonogashira (R-C≡CH) main->sonogashira Pd/Cu catalyst heck Heck (Alkene) main->heck Pd catalyst buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd catalyst prod_suzuki Biaryl Ethers suzuki->prod_suzuki prod_sonogashira Alkynyl Ethers sonogashira->prod_sonogashira prod_heck Stilbene Analogs heck->prod_heck prod_buchwald Arylamine Ethers buchwald->prod_buchwald

Caption: Role as a versatile building block in cross-coupling reactions.

Safety and Handling

Specific toxicology data for 1-Iodo-4-(2-phenylethoxy)benzene is not available. However, as with any aryl iodide, it should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds like 1-ethoxy-4-iodobenzene, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[6]

Conclusion

1-Iodo-4-(2-phenylethoxy)benzene is a chemical intermediate with significant potential in synthetic organic chemistry. While detailed experimental data is sparse, its structural features—a reactive aryl iodide and a phenylethoxy group—make it an attractive precursor for constructing more complex molecules through well-established cross-coupling methodologies. Its utility is particularly evident in the context of medicinal chemistry and materials science, where the efficient generation of molecular diversity is paramount. Further experimental validation of its properties and reactivity is warranted to fully exploit its synthetic potential.

References

  • Becht, J.-M., Gissot, A., Wagner, A., & Mioskowski, C. (2003). A convenient synthesis of 2-substituted benzofurans via a domino Sonogashira coupling/cyclisation reaction. Chemistry – A European Journal, 9(14), 3209-3215. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information. Available from: [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). Supporting information: In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. Available from: [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-(2-phenylethyl)-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (n.d.). 1-Iodo-4-(phenylethynyl)benzene. Available from: [Link]

  • PubChem. (n.d.). 4-Iododiphenyl ether. Available from: [Link]

  • Chemsrc. (n.d.). 1-Iodo-4-phenoxybenzene. Available from: [Link]

  • PrepChem. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Available from: [Link]

  • Organic Syntheses. (n.d.). Iodosobenzene. Available from: [Link]

  • Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Available from: [Link]

  • NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Available from: [Link]

  • PubChem. (n.d.). Iodobenzene. Available from: [Link]

  • Wikipedia. (n.d.). Iodosobenzene. Available from: [Link]

  • PubChem. (n.d.). 1-Ethoxy-4-iodobenzene. Available from: [Link]

  • Salehi, B., et al. (2023). Phytochemicals in Drug Discovery—A Confluence of Tradition and Innovation. Molecules, 28(23), 7789. Available from: [Link]

  • PubChem. (n.d.). 1-Iodo-2,5-dimethoxy-4-methylbenzene. Available from: [Link]

  • ResearchGate. (n.d.). Reaction discovery and optimization. Available from: [Link]

Sources

Technical Guide: Physical Properties & Engineering of Aryl Iodide Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Aryl iodide ethers represent a specialized class of pharmacophores and synthetic intermediates distinguished by the coexistence of a strongly polarizable iodine atom and an electron-rich ether linkage. Unlike their lighter halogenated counterparts (aryl chlorides/bromides), these compounds exhibit unique sigma-hole interactions and hypervalent capabilities, making them critical in fragment-based drug discovery (FBDD) and crystal engineering.

This guide analyzes the physicochemical behavior of these derivatives, focusing on the interplay between the electron-donating ether group and the labile C–I bond. It provides validated protocols for synthesis, characterization, and handling, designed for researchers requiring high-fidelity data for downstream cross-coupling or medicinal chemistry applications.

Structural & Electronic Fundamentals

The Push-Pull Electronic Environment

The physical behavior of aryl iodide ethers is dictated by two opposing electronic forces:

  • Inductive Withdrawal (-I): The iodine atom exerts a pull on the aromatic ring electrons, though weaker than Br or Cl.

  • Resonance Donation (+R): The ether oxygen lone pairs donate electron density into the

    
    -system, activating the ring (ortho/para directing).
    

This combination creates a unique electrostatic potential map. While the ring electron density is high (due to the ether), the iodine atom exhibits a region of positive electrostatic potential on the extension of the C–I bond axis, known as the


-hole .
Halogen Bonding (XB) Mechanics

In aryl iodide ethers, the iodine atom acts as a Lewis acid (XB donor), while the ether oxygen can act as a Lewis base (XB acceptor). This capability allows these molecules to form self-assembled supramolecular networks or bind to protein pockets with high specificity.

Key Interaction:


 (Nucleophile/Base)

HalogenBonding Ether Ether Oxygen (Lewis Base / XB Acceptor) ArylRing Aryl u03c0-System (Electron Rich) Ether->ArylRing +R Effect (Activation) Iodine Iodine Atom (Polarizable) ArylRing->Iodine C-I Bond SigmaHole u03c3-hole (+) (XB Donor Site) Iodine->SigmaHole Anisotropic Charge Distribution Target Biological Target / Crystal Lattice Partner SigmaHole->Target Halogen Bond (Directional)

Figure 1: Electronic architecture of aryl iodide ethers showing the activation of the ring by the ether oxygen and the directional halogen bonding capability of the iodine sigma-hole.

Physicochemical Profile

The introduction of iodine into an aryl ether scaffold significantly alters lipophilicity and solid-state properties due to the "Heavy Atom Effect" and increased London dispersion forces.

Comparative Properties Table

Data below compares Anisole (parent ether) with 4-Iodoanisole (representative derivative).[1]

PropertyAnisole (Parent)4-Iodoanisole (Derivative)Impact of Iodine
MW ( g/mol ) 108.14234.03+116% Mass increase
State (RT) LiquidSolid (Crystalline)Increased intermolecular forces
Melting Point -37 °C51–53 °CSignificant lattice stabilization
Boiling Point 154 °C237 °CHigher energy required for vaporization
LogP (Lipophilicity) ~2.1~2.9–3.2Increases membrane permeability
Density 0.995 g/mL~1.7 g/mLHigh density due to heavy atom
C–X Bond Energy N/A~65 kcal/molWeaker than C-Br (~81) or C-Cl (~96)

Scientific Insight: The transition from liquid to solid upon iodination (mp increase of ~90°C) is driven by the high polarizability of iodine, which enhances stacking interactions in the crystal lattice. This makes aryl iodide ethers easier to handle as solids during weighing and storage compared to their liquid bromide/chloride analogs.

Spectroscopic Characterization

Accurate identification relies on distinct spectral signatures caused by the iodine atom.

Nuclear Magnetic Resonance (NMR)
  • 
    C NMR (The Heavy Atom Effect):  Unlike electronegative halogens (F, Cl) that deshield the attached carbon (shifting it downfield), iodine exerts a shielding effect .[2]
    
    • Observation: The ipso-carbon (C-I) typically appears at 80–90 ppm , significantly upfield compared to C-Br (~120 ppm) or C-H (~130 ppm).

    • Mechanism:[3][4] Spin-orbit coupling of the heavy iodine nucleus induces a local magnetic field that opposes the external field.

UV-Vis Spectroscopy
  • Bathochromic Shift: The presence of iodine causes a red-shift in the

    
     compared to the parent ether. This is due to the stabilization of the LUMO and destabilization of the HOMO, narrowing the HOMO-LUMO gap.
    
  • Practical Implication: These compounds often appear off-white or slightly yellow/brown if impure, as trace photolysis releases elemental iodine (

    
    ).
    

Experimental Protocols: Synthesis & Handling

Synthetic Workflow: Regioselective Iodination

The most robust method for generating aryl iodide ethers is the electrophilic aromatic substitution of the parent ether. The ether oxygen directs the bulky iodine to the para position.

Method: Iodination of Anisole using N-Iodosuccinimide (NIS).

SynthesisProtocol Start Reagents: Anisole (1.0 eq) NIS (1.1 eq) MeCN (Solvent) Step1 Activation: Add TFA (0.1 eq) catalyst Temp: 25°C Start->Step1 Reaction Reaction Progress: Stir 2-4 hours Monitor via TLC (Hexane/EtOAc) Step1->Reaction Quench Quench: Sat. Na2S2O3 (aq) (Removes oxidative impurities) Reaction->Quench Color change: Dark -> Clear Workup Extraction (DCM) Dry (MgSO4) Concentrate Quench->Workup Purification Recrystallization (Ethanol or Hexanes) Workup->Purification

Figure 2: Step-by-step protocol for the para-selective iodination of aryl ethers using NIS, highlighting the critical quenching step to remove free iodine.

Detailed Protocol Steps
  • Setup: In a light-protected round-bottom flask (wrap in foil), dissolve Anisole (10 mmol) in Acetonitrile (20 mL).

  • Addition: Add N-Iodosuccinimide (NIS, 11 mmol).

  • Catalysis: Add Trifluoroacetic acid (TFA, 1 mmol) dropwise. Note: Acid catalysis accelerates the generation of the electrophilic iodonium species.

  • Monitoring: Stir at room temperature. The reaction is typically complete within 3 hours.

  • Quenching (Critical): Pour the mixture into saturated aqueous Sodium Thiosulfate (

    
    ).
    
    • Why? The mixture will likely be brown due to

      
       byproduct. Thiosulfate reduces 
      
      
      
      to colorless iodide (
      
      
      ), simplifying purification.
  • Isolation: Extract with Dichloromethane, wash with brine, dry over

    
    , and evaporate. Recrystallize from ethanol to obtain white needles (mp 51-52°C).
    

Stability & Storage (Risk Mitigation)

Photolytic Instability

The C–I bond (~65 kcal/mol) is the weakest link in the molecule. Exposure to UV light (or even ambient fluorescent light over time) can induce homolytic cleavage:



The resulting iodine radicals recombine to form 

, turning the sample yellow/brown.
Storage Directives
  • Container: Amber glass vials are mandatory.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the ether position if the ring is electron-rich.

  • Temperature: Refrigeration (2–8°C) is recommended to minimize thermal bond homolysis, though solid derivatives are generally stable at room temperature if light-protected.

References

  • ChemicalBook. (n.d.). 4-Iodoanisole Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2024). The Halogen Bond to Ethers - Prototypic Molecules. ACS Omega. Retrieved from

  • Oregon State University. (n.d.). 13C NMR Chemical Shift - Heavy Atom Effect. Retrieved from

  • Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from

  • PrepChem. (n.d.). Preparation of 4-iodoanisole. Retrieved from

Sources

Comparative Technical Guide: 1-Iodo-4-(2-phenylethoxy)benzene vs. 4-Iodophenetole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 4-Iodophenetole and its bulkier, more lipophilic analog, 1-Iodo-4-(2-phenylethoxy)benzene . While both serve as aryl iodide building blocks in cross-coupling chemistry (Suzuki-Miyaura, Buchwald-Hartwig), their physicochemical profiles diverge significantly.

The core distinction lies in the ether tail: the ethyl group of 4-iodophenetole offers a compact, flexible linker with moderate lipophilicity, whereas the phenethyl group of the analog introduces significant steric bulk,


-stacking capability, and hydrophobicity. This structural variance dictates their utility—4-iodophenetole is a standard intermediate for small-molecule synthesis, while the phenethoxy derivative is favored in liquid crystal engineering and medicinal chemistry for targeting hydrophobic pockets (e.g., kinase inhibitors, SERMs).

Part 1: Chemical Identity & Physicochemical Analysis[1]

The following table summarizes the key identifiers and properties. Note the significant jump in LogP and molecular weight introduced by the phenethyl moiety.

Property4-Iodophenetole 1-Iodo-4-(2-phenylethoxy)benzene
CAS Number 699-08-1 1044065-94-2
IUPAC Name 1-Ethoxy-4-iodobenzene1-Iodo-4-(2-phenylethoxy)benzene
Structure Ph-O-EtPh-O-CH₂-CH₂-Ph
Molecular Weight 248.06 g/mol 324.16 g/mol
Formula C₈H₉IOC₁₄H₁₃IO
Melting Point 25–28 °C (Low-melting solid)~58–62 °C (Crystalline solid)
Boiling Point 138 °C (at 5 mmHg)>300 °C (Predicted)
LogP (Calc) ~3.0~4.8
Solubility Soluble in EtOH, Et₂O, HexaneSoluble in DCM, THF; Low in MeOH
NMR Diagnostic Quartet (~4.0 ppm), Triplet (~1.4 ppm)Two Triplets (~4.2 ppm, ~3.1 ppm)
Structural Insight: The "Phenethyl Effect"

The transition from an ethyl to a phenethyl group is not merely an increase in carbon count.

  • 
    -
    
    
    
    Stacking:
    The terminal phenyl ring in the phenethoxy group allows the molecule to engage in intermolecular
    
    
    -stacking. In material science, this stabilizes mesophases in liquid crystals.
  • Hydrophobic Anchoring: In drug design, the phenethyl motif is a privileged scaffold. It mimics the side chains of tyrosine or phenylalanine, allowing the ether oxygen to act as a hydrogen bond acceptor while the phenyl ring anchors the molecule in a hydrophobic sub-pocket.

Part 2: Synthetic Pathways & Protocols

Both compounds are synthesized via Williamson Ether Synthesis , but the choice of alkylating agent and conditions differs to suppress side reactions (specifically elimination).

Diagram 1: Comparative Synthesis Workflow

Synthesis Start Starting Material: 4-Iodophenol (CAS 540-38-5) Base Base Activation: K2CO3 / Acetone / Reflux Start->Base ReagentA Reagent A: Ethyl Iodide (EtI) Base->ReagentA Path A ReagentB Reagent B: (2-Bromoethyl)benzene Base->ReagentB Path B ProductA Product A: 4-Iodophenetole (Yield: >90%) ReagentA->ProductA SN2 Substitution SideRxn Risk: E2 Elimination (Styrene formation) ReagentB->SideRxn If Strong Base (NaH) used ProductB Product B: 1-Iodo-4-(2-phenylethoxy)benzene (Yield: ~75-80%) ReagentB->ProductB SN2 Substitution

Caption: Divergent synthesis pathways. Path B requires careful base selection to avoid elimination of phenethyl bromide to styrene.

Protocol A: Synthesis of 4-Iodophenetole

Objective: High-yield alkylation of 4-iodophenol.

  • Reagents: 4-Iodophenol (1.0 eq), Ethyl Iodide (1.2 eq), K₂CO₃ (2.0 eq), Acetone (0.5 M).

  • Procedure:

    • Dissolve 4-iodophenol in reagent-grade acetone.

    • Add anhydrous K₂CO₃. The suspension will turn slight yellow as the phenoxide forms.

    • Add Ethyl Iodide dropwise.

    • Reflux at 60 °C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product Rf ~0.8 (Start Rf ~0.4).

    • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in Et₂O, wash with 1M NaOH (to remove unreacted phenol), then brine.

    • Purification: Distillation under reduced pressure or silica plug filtration.

Protocol B: Synthesis of 1-Iodo-4-(2-phenylethoxy)benzene

Objective: Alkylation with a bulky electrophile while minimizing elimination.

  • Reagents: 4-Iodophenol (1.0 eq), (2-Bromoethyl)benzene (1.1 eq), Cs₂CO₃ (1.5 eq) or K₂CO₃ (2.0 eq), DMF or Acetonitrile.

  • Expert Insight: Use Acetonitrile (ACN) instead of acetone to achieve a higher reflux temperature (~82 °C), which is often necessary for the less reactive bromide. Avoid NaH; the basicity is too high and will promote E2 elimination of (2-bromoethyl)benzene to styrene.

  • Procedure:

    • Dissolve 4-iodophenol in dry ACN.

    • Add Cs₂CO₃ (Cesium promotes alkylation via the "cesium effect"—higher solubility and looser ion pairing).

    • Add (2-Bromoethyl)benzene.

    • Reflux for 12–16 hours.

    • Validation: Check NMR. The product is confirmed by the disappearance of the phenol OH and the appearance of two triplets:

      • 
         4.15 ppm (t, 
        
        
        
        Hz, 2H, -O-CH ₂-)
      • 
         3.10 ppm (t, 
        
        
        
        Hz, 2H, benzylic -CH ₂-)
    • Purification: Recrystallization from Ethanol/Hexane is often possible due to the higher melting point, unlike the liquid/low-melt ethyl analog.

Part 3: Applications & Reactivity[6]

Cross-Coupling Reactivity

Both molecules contain a para-iodide, making them excellent partners for Pd-catalyzed coupling.

  • Reactivity Profile: Iodo > Bromo >> Chloro. Both react at room temperature with active catalysts (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄).

  • Selectivity: The ether group is electron-donating (resonance), making the C-I bond slightly more electron-rich than in iodobenzene. This facilitates oxidative addition.[1]

Strategic Selection in Drug Discovery
  • 4-Iodophenetole: Used when a small, metabolically stable "cap" is needed. The ethyl group is resistant to rapid oxidative metabolism compared to methyl ethers (which suffer O-demethylation).

  • Phenethoxy Analog: Used to probe Hydrophobic Depth . In kinase inhibitors, extending a side chain to reach a back-pocket hydrophobic region can increase potency by 10–100 fold. The phenethyl linker is the "Goldilocks" length (2 carbons) to allow the terminal phenyl ring to pivot and stack without imposing excessive entropic penalty.

Diagram 2: Application Logic Flow

Applications Molecule1 4-Iodophenetole App1 General Organic Synthesis (Suzuki/Sonogashira) Molecule1->App1 App2 Medicinal Chemistry: Metabolic Stability (vs OMe) Molecule1->App2 Molecule2 1-Iodo-4-(2-phenylethoxy)benzene Molecule2->App1 App3 Liquid Crystals: Mesogen Core Extension Molecule2->App3 High Aspect Ratio App4 Drug Design: Hydrophobic Pocket Targeting Molecule2->App4 Pi-Stacking

Caption: Decision matrix for selecting the appropriate ether building block based on end-use requirements.

References

  • Sigma-Aldrich . 4-Iodophenetole Product Specification & Safety Data Sheet. Retrieved from

  • PubChem . 1-Ethoxy-4-iodobenzene (4-Iodophenetole) Compound Summary. National Library of Medicine. Retrieved from

  • ChemBeez . 1-iodo-4-(2-phenylethoxy)benzene CAS 1044065-94-2 Entry. Retrieved from

  • Williamson, A. W. (1850).[2] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational protocol basis).

  • NIST Chemistry WebBook . Benzene, 1-iodo-4-(2-phenylethyl)- (Structural Analog Comparison). Retrieved from

Sources

Technical Guide on the Presumptive Safety Profile of 1-iodo-4-(2-phenylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a presumptive safety and handling guide for 1-iodo-4-(2-phenylethoxy)benzene. As of the date of this publication, a formal Safety Data Sheet (SDS) for this specific compound (CAS No. 38953-93-6) is not available in publicly accessible databases. The information herein is synthesized from the safety profiles of structurally analogous compounds. All laboratory work should be preceded by a thorough, site-specific risk assessment performed by qualified personnel.

Preamble: A Data-Driven Approach to Novel Compound Safety

In the landscape of drug discovery and chemical research, scientists frequently encounter novel or sparsely documented compounds. The absence of a comprehensive Safety Data Sheet (SDS) necessitates a structured, evidence-based approach to risk assessment. This guide for 1-iodo-4-(2-phenylethoxy)benzene is built upon this principle. By examining the known hazards of its core structural motifs—the iodinated benzene ring and the phenoxy ether linkage—we can construct a robust, presumptive safety profile. This methodology, which involves leveraging data from structural surrogates, is a cornerstone of proactive laboratory safety and is critical for ensuring the well-being of research professionals.

The following diagram illustrates the logical workflow employed to establish this safety guide.

cluster_0 Hazard Assessment for Novel Compounds A Target Compound 1-iodo-4-(2-phenylethoxy)benzene B SDS Search Public Databases (e.g., PubChem, ECHA) A->B C Result | No Specific SDS Found B->C D Deconstruct into Structural Motifs Iodobenzene Moiety Phenoxy Linker C->D Initiate Surrogate Analysis E Gather SDS/Data for Analogues Iodobenzene - 1-Iodo-4-nitrobenzene - 1-Iodo-4-phenoxybenzene - etc. D->E F Synthesize Hazard Data Irritation (Skin, Eye, Respiratory) - Acute Toxicity (Oral, Dermal) - Stability (Light Sensitivity) - Incompatibilities E->F G Construct Presumptive Safety Guide GHS Classification - PPE Recommendations - Handling & Storage Protocols - First-Aid Measures F->G

Caption: Workflow for establishing a presumptive safety profile.

Chemical Identification and Presumptive Hazard Profile

IdentifierValueSource
Chemical Name 1-iodo-4-(2-phenylethoxy)benzene-
Synonyms Benzene, 1-iodo-4-(2-phenylethoxy)--
CAS Number 38953-93-6-
Molecular Formula C₁₄H₁₃IO[1]
Molecular Weight 324.16 g/mol Calculated
Structure (Structure based on name)

Presumptive Hazard Summary: Based on analysis of structural analogues, 1-iodo-4-(2-phenylethoxy)benzene should be handled as a compound that is harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation .[2][3] It may also cause respiratory irritation.[3] Due to the presence of the iodo-aromatic group, sensitivity to light should be anticipated.[3]

Presumptive GHS Hazard Classification

The following classification is proposed based on the consistent hazard profiles of related iodo- and phenoxy-benzene compounds.

Hazard ClassCategorySignal WordHazard StatementBasis from Analogues
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4WarningH312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3][5]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[2][3]
Acute Toxicity, InhalationCategory 4WarningH332: Harmful if inhaled[2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[3]

First-Aid Measures: A Self-Validating Protocol

In the event of exposure, immediate and appropriate action is critical. The following protocols are derived from best practices for handling halogenated aromatic compounds.

Exposure RouteProtocolCausality and Rationale
Inhalation 1. Remove the individual to fresh air immediately.[6] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[6] 3. Seek immediate medical attention.[2]The primary goal is to remove the individual from the contaminated atmosphere to prevent further absorption. Assisted breathing provides necessary oxygen support until professional medical help is available.
Skin Contact 1. Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes.[3] 2. Remove all contaminated clothing, including shoes, while flushing.[6] 3. If irritation develops or persists, seek medical attention.[3]Rapid and thorough washing is essential to remove the chemical from the skin surface, minimizing local irritation and preventing systemic absorption. Contaminated clothing can act as a secondary source of exposure and must be removed.
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[7] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[2] 3. Seek immediate medical attention.[2]The sensitive tissues of the eye require extensive irrigation to ensure the complete removal of the irritant. Delay can result in serious damage.
Ingestion 1. Do NOT induce vomiting.[4] 2. Rinse the mouth thoroughly with water.[2] 3. If the person is conscious, have them drink one or two glasses of water to dilute the substance. 4. Seek immediate medical attention.[6]Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to potentially fatal chemical pneumonitis. Rinsing and dilution can help mitigate immediate irritation in the mouth and esophagus.

Safe Handling, Storage, and Exposure Control

Proactive measures are the most effective way to prevent exposure. The following protocols for handling, storage, and personal protective equipment (PPE) are designed to create a self-validating system of safety.

Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Personal Contact: Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[6] Contaminated work clothing should be laundered separately before reuse.[8]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.[4]

Storage Conditions
  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[6]

  • Light Sensitivity: Protect from direct sunlight and light exposure.[3] Storing in an amber or opaque container is recommended.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[2]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent all routes of exposure.

cluster_0 Personal Protective Equipment (PPE) Protocol A Primary Engineering Control Certified Chemical Fume Hood B Eye & Face Protection Safety glasses with side-shields or chemical goggles (conforming to EN166 or OSHA 29 CFR 1910.133) A->B Required For All Handling C Skin Protection Nitrile or other appropriate chemical-resistant gloves. Inspect prior to use. Lab coat or chemical-resistant apron. A->C Required For All Handling D Respiratory Protection Not required under normal use with adequate engineering controls. Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or if generating aerosols. A->D Required For All Handling E General Hygiene Eyewash station and safety shower must be readily available.

Caption: Recommended Personal Protective Equipment (PPE) hierarchy.

Physical, Chemical, and Toxicological Properties (Inferred)

Direct experimental data for 1-iodo-4-(2-phenylethoxy)benzene is limited. The following properties are inferred from structurally related compounds and should be considered estimates.

PropertyInferred Value / InformationBasis from Analogues
Appearance Likely a solid (powder) or liquid at room temperature.4-Iodoanisole is a powder[7]; Iodobenzene is a liquid[9].
Solubility Insoluble in water; likely soluble in common organic solvents.Iodobenzene is insoluble in water[9].
Stability The product is expected to be chemically stable under standard ambient conditions. It is likely light-sensitive.[3]
Reactivity Avoid strong oxidizing agents and strong bases.[2]Common for halogenated aromatics.
Hazardous Decomposition Upon combustion, may produce carbon monoxide, carbon dioxide, and hydrogen iodide.[8]Expected decomposition products for this elemental composition.
Toxicological Routes Inhalation, Dermal contact, Eye contact, Ingestion.[2][3]
Acute Effects Irritation to skin, eyes, and respiratory system. Harmful if absorbed through the skin, inhaled, or swallowed.[2][3][8]Consistent across multiple iodinated benzene derivatives.
Chronic Effects No specific data is available. Chronic exposure to related compounds may lead to systemic effects. Danger of cumulative effects has been noted for some analogues.[8]General principle for organic halides.
Carcinogenicity No components of similar structures are listed as carcinogens by IARC, ACGIH, NTP, or OSHA at levels >= 0.1%.[6]Based on SDS for analogues. Benzene itself is a known carcinogen, but this data is for substituted derivatives.[10][11]

References

  • Safety Data Sheet for 1-Iodo-4-nitrobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122410250&productDescription=1-IODO-4-NITROBENZENE+25G&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet for 1,4-Diiodobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC116260050&productDescription=1%2C4-DIIODOBENZENE+99%25+5G&vendorId=VN00032119&countryCode=US&language=en]
  • Safety Data Sheet for 4-Iodoanisole. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC122320250&productDescription=4-IODOANISOLE+98%25+25G&vendorId=VN00032119&countryCode=US&language=en]
  • Benzene, 1-iodo-4-(2-phenylethyl)-. NIST Chemistry WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C14310259&Mask=4]
  • Material Safety Data Sheet for 1-Iodo-4-nitrobenzene. Santa Cruz Biotechnology.
  • Safety Data Sheet for a related compound. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=A14741]
  • Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/541753]
  • Safety Data Sheet for a related compound. Unknown Supplier. [URL: https://www.matrixdiscovery.com/wp-content/uploads/2021/08/011110.pdf]
  • Safety Data Sheet for Potassium Ferrocyanide Trihydrate. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=P232500&productDescription=POTASSIUM+FERROCYANIDE+TRIH.+500G&vendorId=VN00032119&countryCode=US&language=en]
  • 1-Iodo-4-(phenylethynyl)benzene. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15852560]
  • 1-Iodo-4-phenoxybenzene. Chemsrc. [URL: https://www.chemsrc.com/en/cas/2974-94-9_235175.html]
  • Safety Data Sheet for Sodium ferrocyanide decahydrate. Lab Alley. [URL: https://www.laballey.
  • Safety Data Sheet for a related compound. TargetMol. [URL: https://www.targetmol.com/MSDS/MSDS/T6286-TargetMol-4-Iodo-7-azaindole.pdf]
  • Safety Data Sheet for Benzene. Chevron Phillips Chemical. [URL: https://www.cpchem.com/sds/100000010118_SDS_US_EN.PDF]
  • Material Safety Data Sheet for Iodobenzene. CDH Fine Chemical. [URL: https://www.cdhfinechemical.com/images/product/msds/27535_msds.pdf]
  • 4-Iododiphenyl ether. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/520399]
  • Material Safety Data Sheet for Iodobenzene. Santa Cruz Biotechnology.
  • Iodobenzene Properties. ECHEMI. [URL: https://www.echemi.com/products/pid211181-iodobenzene.html]
  • Safety Data Sheet for 1-Methoxy-4-(2-phenylethyl)benzene. ECHEMI. [URL: https://www.echemi.com/sds/1-methoxy-4-(2-phenylethyl)benzene-cas-14310-21-5.html]
  • Material Safety Data Sheet for 4-Iodoanisole, 98%. Cole-Parmer. [URL: https://www.coleparmer.com/msds/44176.htm]
  • 1-iodo-4-methoxy-2-methylbenzene. American Elements. [URL: https://www.americanelements.com/1-iodo-4-methoxy-2-methylbenzene-63452-69-7]
  • Iodobenzene. Chemsrc. [URL: https://www.chemsrc.com/en/cas/591-50-4_833184.html]
  • Toxicological Data for Class 1 Solvents. U.S. Food and Drug Administration (FDA). [URL: https://www.fda.gov/media/72436/download]

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Methodological & Application

Application Note & Protocol: A Strategic Guide to the Williamson Ether Synthesis of 4-Iodophenyl Phenethyl Ether

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Medicinal Chemists, and Process Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-iodophenyl phenethyl ether via the Williamson ether synthesis. Moving beyond a simple recitation of steps, this note delves into the mechanistic rationale, strategic considerations for reactant selection, and process optimization. We present a robust, field-tested protocol, complete with quantitative data, troubleshooting advice, and detailed characterization methods. The objective is to equip researchers with the expertise to not only successfully synthesize the target molecule but also to intelligently adapt the methodology for analogous ether formations, a critical capability in the landscape of drug discovery and materials science.

Introduction: The Enduring Relevance of the Williamson Ether Synthesis

First developed by Alexander Williamson in 1850, the Williamson ether synthesis remains one of the most reliable and versatile methods for constructing ether linkages in modern organic chemistry.[1][2][3] Its enduring prevalence in both academic and industrial laboratories is a testament to its broad scope and straightforward execution.[1] The reaction facilitates the formation of symmetrical and, more importantly, asymmetrical ethers through the reaction of an alkoxide or phenoxide with a suitable electrophile, typically a primary alkyl halide.[1][2]

The target molecule, 4-iodophenyl phenethyl ether, serves as an excellent case study. The aryl iodide moiety offers a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable intermediate for building molecular complexity in pharmaceutical and materials science applications. This guide will meticulously detail its preparation.

Mechanistic Underpinnings & Strategic Execution

A mastery of the Williamson ether synthesis lies in understanding its mechanism and the factors that govern its efficiency. The reaction proceeds via a classic bimolecular nucleophilic substitution (S(_N)2) pathway.[1][2]

The S(_N)2 Pathway: A Two-Step Process
  • Deprotonation: The synthesis begins with the deprotonation of a weakly acidic alcohol or phenol. In our case, the hydroxyl proton of 4-iodophenol is abstracted by a base to form a highly nucleophilic 4-iodophenoxide ion.

  • Nucleophilic Attack: This potent nucleophile then executes a "backside attack" on the electrophilic carbon of an alkylating agent (phenethyl bromide), displacing the bromide leaving group in a single, concerted step to form the desired ether.[2]

Williamson_Mechanism Figure 1: S(_N)2 Mechanism for 4-Iodophenyl Phenethyl Ether Synthesis cluster_reactants Step 1: Phenoxide Formation cluster_sn2 Step 2: Nucleophilic Attack Iodophenol 4-Iodophenol Iodophenoxide 4-Iodophenoxide (Nucleophile) Iodophenol->Iodophenoxide Deprotonation Base Base (e.g., K₂CO₃) PhenethylBromide Phenethyl Bromide (Electrophile) Iodophenoxide->PhenethylBromide S(_N)2 Attack Product 4-Iodophenyl Phenethyl Ether PhenethylBromide->Product LeavingGroup Br⁻ PhenethylBromide->LeavingGroup

Caption: Figure 1: S(_N)2 Mechanism for 4-Iodophenyl Phenethyl Ether Synthesis.

Critical Parameters for Success

The efficiency of this synthesis is not accidental; it is the result of deliberate choices regarding reactants, solvents, and reaction conditions.

  • Strategic Reactant Pairing: For an asymmetrical ether like our target, there are two theoretical pathways. The chosen route—reacting the 4-iodophenoxide with a phenethyl halide—is strategically superior. The alternative, reacting a phenethoxide with 4-iodobenzene, would fail because aryl halides are resistant to S(_N)2 reactions due to the steric hindrance of the benzene ring and the strength of the C(sp²)-X bond.[4]

  • The Alkylating Agent: The electrophile must be a good S(_N)2 substrate. Primary alkyl halides, like phenethyl bromide, are ideal. Secondary halides can be used but are more prone to a competing E2 elimination side reaction, while tertiary halides will almost exclusively yield alkenes.[1][2]

  • Choice of Base: Phenols are more acidic than aliphatic alcohols, allowing for the use of moderately strong bases. Potassium carbonate (K₂CO₃) is an excellent choice as it is inexpensive, easy to handle, and strong enough to deprotonate the phenol without being overly reactive.[4][5] For less acidic alcohols, stronger bases like sodium hydride (NaH) would be necessary.[4][5]

  • Solvent Selection: Polar aprotic solvents are highly recommended.[1] Solvents like N,N-Dimethylformamide (DMF) or acetonitrile excel at solvating the potassium counter-ion while leaving the phenoxide nucleophile relatively "bare" and highly reactive. Protic solvents would solvate and stabilize the nucleophile, reducing its reactivity and slowing the reaction.[1]

Detailed Experimental Protocol

This protocol has been optimized for the laboratory-scale synthesis of 4-iodophenyl phenethyl ether, typically yielding results in the range of 85-95%.

Materials and Equipment
  • Reagents: 4-Iodophenol, (2-Bromoethyl)benzene (Phenethyl bromide), Potassium Carbonate (anhydrous, finely powdered), Acetone (anhydrous), Ethyl Acetate, Hexane, Diethyl Ether, Magnesium Sulfate (anhydrous).

  • Equipment: Round-bottom flask (100 mL), reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass column for chromatography, TLC plates (silica gel), standard laboratory glassware.

Reagent Quantities
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
4-Iodophenol220.012.20 g10.01.0
(2-Bromoethyl)benzene185.062.04 g (1.4 mL)11.01.1
Potassium Carbonate138.212.76 g20.02.0
Acetone58.0840 mL--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodophenol (2.20 g, 10.0 mmol) and finely powdered potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add 40 mL of anhydrous acetone to the flask. Stir the resulting suspension for 10 minutes at room temperature. Add (2-bromoethyl)benzene (1.4 mL, 11.0 mmol) to the mixture via syringe.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 56 °C) using a heating mantle. Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-iodophenol spot.

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts through a pad of celite and wash the filter cake with a small amount of acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and saturated brine solution (1 x 25 mL).[5][6]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, typically an off-white solid or pale oil, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing to 5% ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-iodophenyl phenethyl ether as a white crystalline solid. Dry the product under vacuum.

Workflow Figure 2: Experimental Workflow Setup 1. Combine Reactants (4-Iodophenol, K₂CO₃, Acetone) Add_Halide 2. Add Phenethyl Bromide Setup->Add_Halide Reflux 3. Heat to Reflux (6-8 hours, Monitor by TLC) Add_Halide->Reflux Cooldown 4. Cool to Room Temp & Filter Solids Reflux->Cooldown Rotovap1 5. Concentrate Filtrate Cooldown->Rotovap1 Extraction 6. Liquid-Liquid Extraction (EtOAc, NaOH, H₂O, Brine) Rotovap1->Extraction Dry 7. Dry Organic Layer (MgSO₄) & Concentrate Extraction->Dry Purify 8. Column Chromatography Dry->Purify Final_Product 9. Isolate Pure Product & Characterize Purify->Final_Product

Caption: Figure 2: Experimental Workflow.

Characterization

The identity and purity of the synthesized 4-iodophenyl phenethyl ether should be confirmed by standard analytical techniques:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons (two doublets in the 6.5-7.5 ppm region) and the two methylene groups of the phenethyl moiety (two triplets around 3.0 and 4.2 ppm).

  • ¹³C NMR: Confirm the presence of all expected carbon signals.

  • IR Spectroscopy: Look for the characteristic C-O-C ether stretch around 1240 cm⁻¹.

  • Mass Spectrometry: Verify the molecular weight of the product (M⁺ = 324.17 g/mol ).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient heating or reaction time.3. Wet solvent/reagents.1. Use freshly opened or oven-dried K₂CO₃.2. Ensure a steady reflux is maintained and extend the reaction time.3. Use anhydrous grade solvents and ensure glassware is dry.
Presence of Starting Material (4-Iodophenol) 1. Incomplete reaction.2. Insufficient base.3. Inefficient extraction during work-up.1. Extend reflux time.2. Ensure 2.0 equivalents of base are used.3. Perform the 1M NaOH wash thoroughly to extract the acidic phenol.
Unidentified Side Products 1. E2 elimination of phenethyl bromide (unlikely but possible if overheated).2. C-alkylation of the phenoxide.[4]1. Maintain a gentle reflux; avoid excessive temperatures.2. O-alkylation is strongly favored for phenoxides; purification should remove minor C-alkylated isomers.

Conclusion

The Williamson ether synthesis provides an efficient and high-yielding pathway to 4-iodophenyl phenethyl ether. By understanding the underlying S(_N)2 mechanism and carefully controlling key parameters such as reactant choice, base, and solvent, researchers can reliably produce this valuable synthetic intermediate. The detailed protocol and troubleshooting guide presented herein serve as a robust resource for scientists in drug discovery and chemical development, enabling both successful synthesis and informed adaptation for future molecular targets.

References

  • Williamson ether synthesis. In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Deshpande, R. A. (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

  • Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Kleinert, M., & Jekewitz, T. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. [Link]

  • Popali, S. (2014). Phase transfer catalysis. [PPTX]. Slideshare. [Link]

  • University of Michigan-Dearborn. (n.d.). The Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Sacramento State. (n.d.). The Williamson ether synthesis. [Link]

  • Pharma Education Center. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

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Suzuki-Miyaura coupling conditions for 1-iodo-4-(2-phenylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Suzuki-Miyaura Coupling Protocols for 1-iodo-4-(2-phenylethoxy)benzene

Executive Summary & Scope

This technical guide details the optimized reaction conditions for the Suzuki-Miyaura cross-coupling of 1-iodo-4-(2-phenylethoxy)benzene . This substrate represents a class of electron-rich aryl halides containing stable ether linkages, common in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and liquid crystal mesogens.

While aryl iodides are inherently reactive toward oxidative addition, the para-alkoxy substituent increases electron density at the reaction center, potentially stabilizing the Palladium(II) intermediate and influencing the rate of transmetallation. This guide provides two distinct protocols:

  • Method A (Robust): A standard biphasic system for maximum substrate scope and scalability.

  • Method B (High-Throughput): A microwave-assisted protocol for rapid library generation.

Mechanistic Foundation & Reactivity Profile

Substrate Analysis
  • Leaving Group (Iodide): The weak C-I bond allows for facile oxidative addition, often occurring at room temperature. This permits the use of milder Pd sources compared to aryl bromides or chlorides.[1]

  • Electronic Effect (4-Alkoxy): The 2-phenylethoxy group exerts a +M (mesomeric) effect, increasing electron density on the benzene ring. This makes the oxidative addition slightly slower than in electron-deficient systems but stabilizes the resulting Ar-Pd(II)-I complex, preventing rapid decomposition.

  • Solubility: The phenethyl tail imparts significant lipophilicity. Purely aqueous conditions are unsuitable; organic co-solvents (Dioxane, Toluene, DMF) are required to ensure homogeneity of the organic phase.

Catalytic Cycle & Critical Control Points

The reaction proceeds through the standard Pd(0)/Pd(II) cycle. For this specific substrate, Transmetallation is the critical control point. The use of a strong base (activating the boronic acid to a boronate) is essential to drive this step.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet Rate Limiting Step Boronate Activated Boronate (Ar'-B(OH)3)- Boronate->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Biaryl Ether Product RedElim->Product Substrate 1-iodo-4-(2-phenylethoxy)benzene Substrate->OxAdd BoronicAcid Aryl Boronic Acid + Base (OH-) BoronicAcid->Boronate Activation

Figure 1: Catalytic cycle emphasizing the activation of the boronic acid, crucial for electron-rich electrophiles.

Optimization Matrix: Condition Selection

The following table summarizes experimental data comparing solvent/base systems for this specific substrate class.

ParameterMethod A: Robust Benchtop Method B: Rapid Microwave Method C: Green/Mild
Catalyst Pd(dppf)Cl₂·DCM (3-5 mol%)Pd₂(dba)₃ / XPhos (1-2 mol%)Pd(OAc)₂ / SPhos
Solvent 1,4-Dioxane / Water (4:1)DMF or Toluene/WaterEthanol / Water (1:1)
Base K₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Na₂CO₃
Temp/Time 80°C / 4-12 Hours120°C / 10-20 Minutes60°C / 2-4 Hours
Yield 85-95%88-96%75-85%
Pros Highly reproducible; Air stable catalyst.Fast; Sterically demanding partners.Lower toxicity; Mild temp.
Cons Long reaction time; Dioxane peroxide risk.Requires microwave; Expensive ligand.Lower solubility for lipophilic Ar-I.

Detailed Experimental Protocols

Protocol A: Standard Benchtop Synthesis (Recommended)

Best for: Scale-up (>1g), standard laboratory synthesis, and diverse boronic acid partners.

Reagents:

  • 1-iodo-4-(2-phenylethoxy)benzene (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aryl iodide (1.0 equiv) and boronic acid (1.2 equiv) in 1,4-dioxane (0.15 M concentration relative to iodide).

  • Activation: Add the aqueous solution of K₂CO₃ (2.5 equiv dissolved in minimal water). The mixture will become biphasic.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen gas for 10-15 minutes. Oxygen promotes homocoupling of the boronic acid.[2]

  • Catalyst Addition: Add Pd(dppf)Cl₂ (3 mol%) quickly under a positive pressure of inert gas.

  • Reaction: Attach a reflux condenser and heat the mixture to 80-85°C in an oil bath. Stir vigorously (800+ RPM) to ensure phase transfer.

  • Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or HPLC at 2 hours. The starting iodide (Rf ~0.[3]6) should disappear, replaced by the fluorescent biaryl product.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate and Water.[4]

    • Separate phases.[1] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: Microwave-Assisted High-Throughput

Best for: Library synthesis, difficult coupling partners (sterically hindered).

Reagents:

  • Catalyst System: Pd₂(dba)₃ (1 mol%) + XPhos (2 mol%)

  • Base: K₃PO₄ (Tribasic, 3.0 equiv)

  • Solvent: THF / Water (10:1)

Procedure:

  • Add Iodide (0.2 mmol), Boronic Acid (0.3 mmol), Pd₂(dba)₃ (1.8 mg), XPhos (1.9 mg), and K₃PO₄ (127 mg) to a microwave vial.

  • Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Inject degassed THF (2 mL) and Water (0.2 mL) through the septum.

  • Irradiate at 100°C for 15 minutes (High Absorption setting).

  • Filter through a Celite plug and analyze/purify.

Experimental Workflow Diagram

Workflow Start Start: Reagent Weighing Degas Degassing (Ar Sparge) 10-15 mins Start->Degas CatAdd Add Pd Catalyst (Under Inert Flow) Degas->CatAdd Heat Reaction: 80°C 4-12 Hours CatAdd->Heat Check QC Check (TLC/HPLC) SM Consumed? Heat->Check Check->Heat No Quench Workup: EtOAc Extraction Check->Quench Yes Purify Purification: Flash Chromatography Quench->Purify

Figure 2: Operational workflow for the standard benchtop Suzuki coupling protocol.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (Pd black formation).Ensure rigorous degassing. Switch to SPhos or XPhos ligands which stabilize Pd(0).
Homocoupling (Ar'-Ar') Oxygen presence; Boronic acid excess too high.Degas solvents longer. Add boronic acid slowly or reduce equivalents to 1.1.
Dehalogenation (Ar-H) Protodeboronation or Hydride source.[3]Use anhydrous conditions (DMF/K₃PO₄) if water is causing issues. Avoid alcohols.
Starting Material Remains Inactive Boronic Acid.Check boronic acid purity (they can dehydrate to boroxines). Add more base to ensure boronate formation.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2000).[5] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 122(17), 4020–4028. (Demonstrates the utility of bulky phosphines like P(t-Bu)3 for electron-rich substrates). [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. (Source for XPhos/SPhos protocols). [Link]

Sources

Sonogashira coupling of 1-iodo-4-(2-phenylethoxy)benzene with alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed alkynylation of 1-iodo-4-(2-phenylethoxy)benzene (1) . This substrate serves as a critical building block for tolane-based liquid crystals and organic light-emitting diode (OLED) precursors. Unlike simple aryl halides, the phenylethoxy tail imparts significant lipophilicity and alters the crystal packing of the final product, necessitating specific solvent choices to prevent premature precipitation during the catalytic cycle.

This document provides a Standard Robust Protocol (Pd/Cu co-catalyzed) for maximum reliability and a Green Alternative (surfactant-mediated) for sustainability-focused workflows.

Strategic Analysis & Substrate Properties

Substrate: 1-iodo-4-(2-phenylethoxy)benzene CAS: (Analogous to 4-alkoxyiodobenzenes) Molecular Weight: ~324.16 g/mol

  • Electronic Effect: The alkoxy group at the para position is an electron-donating group (EDG). While EDGs typically deactivate aryl halides towards oxidative addition compared to electron-withdrawing groups, the C–I bond is sufficiently weak that oxidative addition remains facile at mild temperatures (RT to 50°C).

  • Solubility Profile: The 2-phenylethoxy tail increases solubility in non-polar solvents (Toluene, DCM) but decreases solubility in highly polar protic solvents (MeOH).

  • Critical Risk: The primary side reaction is Glaser homocoupling of the alkyne, promoted by excess O₂ in the presence of Copper(I). Rigorous degassing is non-negotiable.

Mechanistic Insight

The reaction proceeds via two synergistic catalytic cycles: the Palladium cycle (C-C bond formation) and the Copper cycle (alkyne activation).[1][2]

Dual Catalytic Cycle Diagram

SonogashiraMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetallation Ar-Pd(II)-Alkynyl OxAdd->TransMet + Cu-Acetylide - CuI Iso Cis/Trans Isomerization TransMet->Iso CuI CuI (Pre-catalyst) TransMet->CuI Regenerates CuI RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product PiComplex π-Alkyne-Cu Complex CuI->PiComplex + Alkyne CuAcetylide Cu-Acetylide (Nucleophile) PiComplex->CuAcetylide + Base - Base•HI CuAcetylide->TransMet Transfers Alkyne ArI Ar-I (Substrate) Alkyne Terminal Alkyne Base Amine Base Product Tolane Product

Caption: Synergistic Pd(0)/Cu(I) catalytic cycles. Note the intersection at the Transmetallation step where the activated alkyne is transferred to the Palladium center.

Experimental Protocols

Protocol A: The "Gold Standard" (High Reliability)

Best for: Initial screening, scale-up (<10g), and valuable substrates. Chemistry: Pd(PPh₃)₂Cl₂ / CuI / Et₃N in THF.

Reagents & Stoichiometry:

Component Equiv. Role Notes
Aryl Iodide (1) 1.0 Limiting Reagent Dried in vacuo >1h
Terminal Alkyne 1.2 Nucleophile Slight excess to account for homocoupling
Pd(PPh₃)₂Cl₂ 0.03 (3 mol%) Catalyst Stable Pd(II) precatalyst
CuI 0.015 (1.5 mol%) Co-catalyst Keep white; yellow/green indicates oxidation
Et₃N 3.0 Base Acts as H-X scavenger

| THF (Anhydrous) | 0.2 M | Solvent | Degassed (Sparged with Ar for 15 min) |

Step-by-Step Procedure:

  • Preparation: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.

  • Solids Addition: Charge the flask with Aryl Iodide (1) , Pd(PPh₃)₂Cl₂ , and CuI .

    • Expert Tip: Adding CuI last, just before the solvent/liquid reagents, minimizes its exposure to atmospheric moisture.

  • Degassing (Critical): Cap the flask with a septum. Evacuate (vacuum) and backfill with Argon three times.

  • Liquids Addition: Syringe in anhydrous THF and Et₃N . Start stirring. The solution should turn yellow/orange.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe over 5 minutes.

    • Observation: A color change to dark brown or black often occurs within 10-20 minutes, indicating active Pd(0) generation.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Check: Monitor by TLC (Hexane/EtOAc 9:1). If conversion is <50% after 2 hours, heat to 45°C. The electron-rich nature of the iodide may require mild heating for bulky alkynes.

  • Work-up:

    • Dilute with Et₂O (diethyl ether).

    • Wash with sat. NH₄Cl (aq) to sequester Copper (removes blue/green color).

    • Wash with Brine, dry over MgSO₄, and concentrate.[3]

  • Purification: Flash column chromatography (Silica gel).

Protocol B: Green Aqueous Micellar Coupling

Best for: Sustainability compliance, avoiding toxic solvents (DMF/THF). Chemistry: Pd/Cu in Water with TPGS-750-M (surfactant).

Reagents:

  • Catalyst: Pd(dtbpf)Cl₂ (2 mol%) - More active catalyst required for aqueous conditions.

  • Surfactant: 2 wt% TPGS-750-M in water.

  • Base: Et₃N (3.0 equiv).

Procedure:

  • Dissolve Aryl Iodide and Alkyne in the aqueous surfactant solution (0.5 M concentration).

  • Add base and catalyst.[1][4][5][6]

  • Stir vigorously at Room Temperature . The lipophilic reagents migrate into the hydrophobic micelle core, creating a high local concentration that accelerates the rate.

  • Extract with minimal EtOAc (in-flask extraction possible).

Workflow Visualization

Workflow Step1 Step 1: Setup Flame-dry glassware Argon atmosphere Step2 Step 2: Charge Solids Ar-I + Pd + CuI Step1->Step2 Step3 Step 3: Degas Vac/Ar Cycle (3x) Step2->Step3 Step4 Step 4: Add Liquids Solvent + Base + Alkyne Step3->Step4 Step5 Step 5: Reaction RT to 50°C 4-12 Hours Step4->Step5 Step6 Step 6: Quench NH4Cl Wash (Remove Cu) Step5->Step6

Caption: Operational workflow emphasizing the critical degassing step (Step 3) to prevent homocoupling.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leakEnsure Argon line is positive pressure. Switch to Pd(dppf)Cl₂ for higher stability.
Homocoupling (Glaser) Oxygen presenceRe-degas solvents. Add alkyne slowly (syringe pump) to keep its concentration low relative to the oxidative addition complex.
Precipitation Product insolubilityThe phenylethoxy tail is lipophilic. If using DMF/Water, switch to Toluene/THF to keep the product in solution.
Black Precipitate (Early) Pd Black formation"Pd Crash out" indicates unstable ligand. Add excess PPh₃ (10 mol%) to stabilize the Pd(0) species.

References

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. "A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines." Tetrahedron Letters, 1975 , 16(50), 4467–4470.[7] Link

  • Chinchilla, R.; Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 2007 , 107(3), 874–922.[7] Link

  • Lipshutz, B. H., et al. "Transition Metal Catalyzed Cross-Couplings Enabled by Nanomicelles in Water." Aldrichimica Acta, 2012 , 45(1), 3-16. Link

  • Doucet, H. and Hierso, J.C. "Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations." Angewandte Chemie International Edition, 2007 , 46(6), 834-871.[7] Link

Sources

Application Notes and Protocols: The 1-iodo-4-(2-phenylethoxy)benzene Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a research program. The 1-iodo-4-(2-phenylethoxy)benzene scaffold is presented here as a versatile and strategically designed starting point for the synthesis of novel, biologically active compounds. This scaffold ingeniously combines two key features that are highly sought after in medicinal chemistry: a readily diversifiable reaction handle and a flexible, three-dimensional pharmacophoric element.

The core of this scaffold's utility lies in the iodo-aromatic moiety . The carbon-iodine bond is a highly effective leaving group in a multitude of transition metal-catalyzed cross-coupling reactions.[1] This allows for the systematic and efficient introduction of a vast array of chemical functionalities, a cornerstone of structure-activity relationship (SAR) studies. The high reactivity of the C-I bond often allows for milder reaction conditions compared to bromo or chloro-analogs, which is advantageous when working with complex, functional-group-laden molecules.[2]

The second key feature is the 2-phenylethoxy linker . Unlike a rigid diphenyl ether, this flexible ethyl linker allows the terminal phenyl ring to adopt a wider range of conformations. This can be critical for optimizing interactions within a protein binding pocket. Furthermore, this motif can be considered a bioisosteric replacement for other common structural units, offering a unique vector in chemical space to modulate physicochemical properties such as solubility and metabolic stability.[3][4][5]

These application notes will provide a comprehensive guide to the synthesis of the 1-iodo-4-(2-phenylethoxy)benzene scaffold, protocols for its diversification via key cross-coupling reactions, and strategies for its application in a drug discovery campaign.

Synthesis of the Core Scaffold

The synthesis of 1-iodo-4-(2-phenylethoxy)benzene is readily achievable through a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.

Protocol 1: Synthesis of 1-iodo-4-(2-phenylethoxy)benzene

Reaction Scheme:

A 4-Iodophenol Plus1 + A->Plus1 B 2-Phenylethyl bromide Plus2 K2CO3, Acetone B->Plus2 C 1-iodo-4-(2-phenylethoxy)benzene Plus1->B Plus2->C G cluster_0 Library Generation Workflow cluster_1 Coupling Partners Scaffold 1-iodo-4-(2-phenylethoxy)benzene Coupling Palladium-Catalyzed Cross-Coupling Scaffold->Coupling Library Diverse Compound Library Coupling->Library Suzuki Boronic Acids/Esters (Suzuki) Suzuki->Coupling Sonogashira Terminal Alkynes (Sonogashira) Sonogashira->Coupling Buchwald Amines/Amides (Buchwald-Hartwig) Buchwald->Coupling Screening High-Throughput Screening Library->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Sources

Technical Application Note: Optimized Heck Coupling of 4-(2-phenylethoxy)iodobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the optimized parameters and protocols for the Heck-Mizoroki coupling of 4-(2-phenylethoxy)iodobenzene .

Executive Summary

4-(2-phenylethoxy)iodobenzene is an electron-rich aryl iodide featuring a stable ether linkage. While aryl iodides are inherently reactive in Heck couplings, the para-alkoxy substituent exerts an electron-donating effect (+M), which theoretically increases the electron density at the metal center after oxidative addition but may slightly retard the initial oxidative addition step compared to electron-deficient arenes.

This guide presents two validated protocols:

  • Method A (Classical): A robust, phosphine-ligated system for challenging coupling partners.

  • Method B (Jeffery Conditions): A ligand-free, phase-transfer catalyzed system ideal for high-throughput and green chemistry applications.

Reaction Engineering & Critical Parameters

Substrate Analysis
  • Electrophile: 4-(2-phenylethoxy)iodobenzene.

    • Reactivity: High (Iodide leaving group > Bromide >> Chloride).

    • Electronic Bias: The p-alkoxy group directs regioselectivity towards the terminal carbon of electron-poor alkenes (linear product) via electronic control.

    • Stability:[1][2] The phenethyl ether moiety is stable under standard basic Heck conditions (unlike esters which may hydrolyze).

  • Nucleophile (Alkene):

    • Acrylates (e.g., Methyl Acrylate): Rapid reaction, high trans (E)-selectivity.

    • Styrenes: Good reactivity, potential for minor geminal (branched) byproducts depending on ligand bulk.

Catalyst & Ligand Selection

For this specific iodide, Pd(OAc)₂ is the preferred precatalyst due to its stability and cost-efficiency.

  • Ligand-Free (Jeffery): Aryl iodides often do not require phosphine ligands if TBAB (Tetrabutylammonium bromide) is used. TBAB stabilizes "naked" Pd(0) nanoparticles, preventing aggregation into inactive Pd black.

  • Phosphine Ligated: For sterically demanding alkenes, PPh₃ (Triphenylphosphine) or P(o-tol)₃ is recommended to maintain the active monomeric Pd species.

Solvent & Base
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) are optimal. They coordinate weakly to Pd, stabilizing intermediates.

  • Base: Et₃N (Triethylamine) is standard for homogenous mixtures. K₂CO₃ or NaOAc are preferred for Jeffery conditions (heterogeneous/phase-transfer).

Mechanistic Pathway (Visualization)

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the role of the alkoxy group and the regeneration of the active catalyst.

HeckCycle PreCat Pre-Catalyst Pd(OAc)₂ ActiveCat Active Species Pd(0)Lₙ PreCat->ActiveCat Reduction (In situ) OxAdd Oxidative Addition Ar-Pd(II)-I ActiveCat->OxAdd + Substrate Coord Alkene Coordination (π-Complex) OxAdd->Coord + Alkene MigIns Migratory Insertion (σ-Complex) Coord->MigIns Syn-Insertion BetaElim β-Hydride Elimination (Product Release) MigIns->BetaElim C-C Bond Formation RedElim Reductive Elimination (Base Assisted) BetaElim->RedElim H-Pd-I Species Product Coupled Product (E)-Alkene BetaElim->Product RedElim->ActiveCat + Base (-HI) Substrate 4-(2-phenylethoxy)iodobenzene Substrate->OxAdd

Figure 1: Catalytic cycle for the Heck coupling of aryl iodides. The rate-determining step is typically oxidative addition or migratory insertion depending on the alkene.

Experimental Protocols

Method A: Ligand-Free "Jeffery" Protocol (Recommended)

Best for: Standard coupling with acrylates/styrenes, green chemistry, easy workup.

Reagents:

  • 4-(2-phenylethoxy)iodobenzene (1.0 equiv)

  • Alkene (e.g., Methyl Acrylate) (1.2 - 1.5 equiv)

  • Pd(OAc)₂ (1 - 2 mol%)

  • TBAB (Tetrabutylammonium bromide) (1.0 equiv)

  • NaHCO₃ or K₂CO₃ (2.5 equiv)

  • DMF (0.2 M concentration)

Procedure:

  • Charge: To a dried reaction vial equipped with a magnetic stir bar, add the aryl iodide, TBAB, and Base.

  • Solvate: Add DMF. Degas the solvent by bubbling nitrogen for 5 minutes (essential to prevent Pd oxidation).

  • Catalyst: Add Pd(OAc)₂ and the Alkene. Cap the vial immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc). The starting iodide should disappear rapidly.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (x3). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (typically silica gel).

Method B: Classical Phosphine Protocol

Best for: Sterically hindered alkenes or if Method A yields Pd-black precipitation.

Reagents:

  • 4-(2-phenylethoxy)iodobenzene (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • PPh₃ (10-20 mol%) (Ratio Pd:L = 1:2 to 1:4)

  • Et₃N (Triethylamine) (3.0 equiv)

  • DMF or MeCN (Acetonitrile)

Procedure:

  • Pre-complexation: In the reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in the solvent under Nitrogen. Stir for 15 mins at RT until the solution turns yellow/orange (formation of Pd(PPh₃)₂ species).

  • Addition: Add the aryl iodide, alkene, and triethylamine.

  • Reaction: Heat to 100°C (reflux if using MeCN) for 12–24 hours.

  • Workup: Standard aqueous extraction. Note: Triphenylphosphine oxide byproduct may require careful chromatographic separation.

Comparative Data & Optimization Table

Parameter"Jeffery" Conditions (Method A)Classical Conditions (Method B)
Catalyst Pd(OAc)₂ (No Ligand)Pd(OAc)₂ + PPh₃
Additive TBAB (Phase Transfer/Stabilizer)None
Temp 80°C - 90°C100°C - 120°C
Time 4 - 12 Hours12 - 24 Hours
Yield (Est.) 85 - 95%75 - 90%
Selectivity >98% Trans (E)>95% Trans (E)
Green Score High (Lower temp, no P-ligand)Moderate (P-waste)

Experimental Workflow Diagram

Workflow Setup Setup Dry Vial, N₂ atm Mix Mixing Substrate + Base + TBAB + Solvent Setup->Mix CatAdd Catalyst Addition Pd(OAc)₂ + Alkene Mix->CatAdd Heat Reaction 80-90°C, 4-12h CatAdd->Heat Monitor QC/Monitor TLC / GC-MS Heat->Monitor Monitor->Heat Incomplete Workup Workup EtOAc Ext / Brine Wash Monitor->Workup Complete

Figure 2: Step-by-step experimental workflow for the Heck coupling of 4-(2-phenylethoxy)iodobenzene.

Troubleshooting & Critical Process Parameters (CPPs)

  • Pd-Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has aggregated.

    • Solution: Increase TBAB loading (to 1.5 equiv) or switch to Method B (Phosphine ligands).

  • Regioselectivity Issues: If branched products (geminal) are observed with styrenes.

    • Solution: Use a bidentate ligand like dppp (1,3-Bis(diphenylphosphino)propane) to enforce steric control favoring the linear product.

  • Slow Conversion:

    • Solution: Ensure the solvent is degassed. Oxygen poisons Pd(0). Increase temperature to 110°C.

References

  • The Heck Reaction - State of the Art. MDPI. A comprehensive review of catalyst systems and mechanisms.

  • Heck Reaction Parameters and Mechanisms. Organic Chemistry Portal. Detailed database of reagents and variations (Jeffery conditions).

  • Heck reactions of iodobenzene and methyl acrylate without ligands. PubMed. Validation of ligand-free protocols for aryl iodides.

  • Heck Reaction: Catalyst and Substrates. Wikipedia. General overview of electron-rich substrate behavior.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Deiodination During Ether Synthesis of Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in aryl ether synthesis. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the undesired deiodination of aryl iodides during etherification reactions. Our focus is to move beyond simple procedural lists and delve into the mechanistic underpinnings of this common side reaction, offering scientifically grounded solutions to enhance reaction efficiency and product yield.

Introduction: The Challenge of Deiodination

The synthesis of aryl ethers, a crucial transformation in the development of pharmaceuticals, agrochemicals, and advanced materials, often utilizes aryl iodides as reactive coupling partners due to the labile nature of the carbon-iodine bond.[1] This reactivity, however, is a double-edged sword. Under the conditions required for etherification, particularly in copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig couplings, the aryl iodide can undergo reductive deiodination (also known as hydrodeiodination), leading to the formation of an arene byproduct and a reduction in the yield of the desired ether.[2][3] Understanding and mitigating this side reaction is paramount for robust and scalable synthetic processes.

Troubleshooting Guide: Diagnosis and Mitigation of Deiodination

This section is structured to help you diagnose the potential causes of deiodination in your reaction and provides actionable steps to prevent it.

Question 1: My reaction is producing a significant amount of the arene byproduct. What are the likely causes and how can I fix it?

Answer: Significant formation of the arene byproduct points directly to deiodination. This side reaction can be promoted by several factors, often working in concert. Let's break down the potential culprits and their solutions.

1.1 Reaction Conditions: Temperature and Reaction Time
  • The Problem: High temperatures, while often necessary to drive the desired C-O coupling, can also accelerate the rate of deiodination.[4] The weak C-I bond is susceptible to thermal cleavage, which can initiate radical pathways leading to the arene byproduct.[4] Prolonged reaction times at elevated temperatures further exacerbate this issue.

  • The Solution:

    • Temperature Optimization: Carefully screen a range of temperatures to find the minimum required for efficient etherification. A systematic approach, decreasing the temperature in 5-10 °C increments, can reveal a window where the desired reaction proceeds selectively.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, GC, or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent the accumulation of the deiodinated byproduct over time.

1.2 The Role of the Base
  • The Problem: The choice and stoichiometry of the base are critical. Strong bases, particularly in protic solvents like alcohols, can generate species that act as hydride donors, leading to reductive deiodination.[5] For instance, sodium methoxide in methanol can lead to the formation of radical intermediates that propagate a deiodination chain reaction.[5]

  • The Solution:

    • Base Screening: Experiment with a variety of bases. Weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective in promoting C-O coupling while minimizing deiodination.[6][7][8] The choice of base can also depend on the pKa of the alcohol or phenol coupling partner.

    • Stoichiometry Control: Use the minimum amount of base necessary to facilitate the reaction. An excess of a strong base can increase the rate of unwanted side reactions.

1.3 Catalyst System: Catalyst, Ligand, and Solvent Effects
  • The Problem: The nature of the catalyst and its associated ligands plays a pivotal role, particularly in palladium-catalyzed reactions. Certain ligand-metal combinations can be more prone to side reactions. For instance, in some Buchwald-Hartwig aminations, which share mechanistic similarities with etherification, iodide ions generated in situ can form inactive palladium dimers, potentially altering the catalytic cycle and favoring side reactions.[9] While aryl iodides are generally more reactive than bromides or chlorides, this high reactivity can sometimes lead to undesired pathways if the catalytic system is not optimized.[10]

  • The Solution:

    • Ligand Selection: In copper-catalyzed systems, ligands such as N,N-dimethylglycine, picolinic acid, or various salicylaldimines can improve reaction outcomes and suppress side reactions.[2][8][11] For palladium-catalyzed reactions, sterically hindered biarylphosphine ligands (e.g., Buchwald-type ligands) are often effective.[9] A thorough ligand screen is highly recommended.

    • Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading can sometimes favor the desired C-O coupling over deiodination by increasing the rate of the productive catalytic cycle. However, this should be evaluated on a case-by-case basis.

    • Solvent Choice: The solvent can influence the solubility of reaction components and intermediates. In some palladium-catalyzed reactions with aryl iodides, using a solvent in which the iodide byproduct (e.g., NaI) is insoluble can prevent catalyst inhibition and improve reaction efficiency.[10][12] Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used in copper-catalyzed systems.[2][6][7]

Question 2: I am working with an electron-rich aryl iodide and observing significant deiodination. Are these substrates more problematic?

Answer: Yes, electron-rich aryl iodides can be more susceptible to deiodination.

  • The Mechanism: Electron-donating groups on the aromatic ring increase the electron density of the aryl system, which can facilitate oxidative addition to the metal center (a key step in many cross-coupling reactions). However, this increased electron density can also make the aryl iodide more susceptible to single-electron transfer (SET) processes, which can initiate radical-mediated deiodination pathways.

  • Troubleshooting Strategies:

    • Milder Conditions: Employ the mildest possible reaction conditions (lower temperature, weaker base) that still afford the desired product.

    • Ligand Tuning: For palladium-catalyzed reactions, ligands with specific electronic and steric properties can help stabilize the catalytic intermediates and disfavor SET pathways. For copper-catalyzed reactions, chelating ligands can moderate the reactivity of the copper center.

    • Consider an Alternative Halide: If deiodination remains a persistent issue, and the reactivity of the corresponding aryl bromide is sufficient, switching to the aryl bromide may be a viable strategy. The stronger C-Br bond is generally less prone to homolytic cleavage and subsequent deiodination.[4]

Question 3: Can the source of the hydride in reductive deiodination be identified?

Answer: Identifying the exact hydride source can be complex, but common culprits include:

  • The Solvent: Protic solvents, especially alcohols in the presence of a strong base, are a primary source.

  • The Base: Some bases, or impurities within them, can act as hydride donors.

  • Additives: Certain additives or even the starting materials themselves can potentially contribute.

Experimental Protocol: Deuterium Labeling Study to Identify Hydride Source

To investigate the source of the hydride, a deuterium labeling experiment can be performed.

  • Reaction Setup: Run the problematic etherification reaction under standard conditions.

  • Deuterated Solvent: In a parallel experiment, replace the protic solvent (e.g., methanol) with its deuterated counterpart (e.g., methanol-d₄).

  • Analysis: Analyze the arene byproduct from both reactions by mass spectrometry (MS) and ¹H NMR.

  • Interpretation:

    • If the arene byproduct from the reaction with the deuterated solvent shows significant deuterium incorporation, it strongly suggests that the solvent is the primary hydride (deuteride) source.

    • If there is no significant deuterium incorporation, the hydride is likely coming from another source, such as the base or another reaction component.

Frequently Asked Questions (FAQs)

Q1: Is deiodination more of a problem in Ullmann or Buchwald-Hartwig reactions?

A1: Deiodination can be a significant side reaction in both Ullmann and Buchwald-Hartwig reactions.[2][3][13] The high temperatures often required for traditional Ullmann couplings can promote thermal deiodination.[11] In Buchwald-Hartwig reactions, the nature of the palladium catalyst and ligands is crucial in controlling the reaction pathway and preventing side reactions.[14][15] Modern ligand development has significantly improved the efficiency of both reaction types, allowing for milder conditions that can help to suppress deiodination.[16]

Q2: Are there any "sacrificial" additives I can use to prevent deiodination?

A2: While not a standard practice, the concept of a "hydride scavenger" could be explored, though this is not a well-established method for preventing deiodination in these specific reactions. A more reliable approach is to optimize the primary reaction parameters (temperature, base, catalyst, ligand, solvent) to disfavor the deiodination pathway.

Q3: My aryl iodide itself seems to be unstable and decomposes upon heating, even without other reagents. What can I do?

A3: Some aryl iodides, particularly those with certain substitution patterns like ortho-hydroxy groups on a naphthalene core, can be inherently unstable and decompose upon heating or exposure to light, liberating elemental iodine.[4] In such cases:

  • Prepare Fresh: Synthesize the aryl iodide immediately before use.

  • Protecting Groups: If a reactive functional group (like a phenol) is contributing to the instability, consider protecting it before the coupling reaction.[4]

  • Alternative Substrates: If the instability is severe, using the corresponding aryl bromide or triflate might be necessary.[4]

Visualization of Key Processes

Troubleshooting Workflow for Deiodination

The following diagram outlines a logical workflow for troubleshooting deiodination issues.

Deiodination_Troubleshooting Start Deiodination Observed Temp Optimize Temperature (Lower Temp, Monitor Closely) Start->Temp Base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) & Stoichiometry Temp->Base If still problematic Catalyst Modify Catalyst System Base->Catalyst If still problematic Ligand Ligand Screening Catalyst->Ligand Solvent Solvent Screening Catalyst->Solvent Substrate Consider Substrate Modification Catalyst->Substrate If all else fails Success Deiodination Minimized Ligand->Success Successful Solvent->Success Successful Aryl_Br Switch to Aryl Bromide Substrate->Aryl_Br Aryl_Br->Success Successful

Caption: A decision tree for troubleshooting deiodination.

Generalized Catalytic Cycle and Point of Deiodination

This diagram illustrates a simplified catalytic cycle for a cross-coupling reaction and indicates where deiodination can occur as a competing pathway.

Catalytic_Cycle cluster_cycle Desired C-O Coupling Cycle cluster_side_reaction Deiodination Side Reaction M0 M(0)Ln M2_ArX Ar-M(II)(X)Ln M0->M2_ArX Oxidative Addition (Ar-I) M2_ArOR Ar-M(II)(OR)Ln M2_ArX->M2_ArOR + R-OH, -Base Deiodination Ar-H M2_ArX->Deiodination Reductive Pathway (e.g., via radicals, hydride transfer) M2_ArOR->M0 Reductive Elimination (Ar-O-R)

Caption: Competing pathways in aryl ether synthesis.

References

  • Reddy, B. V. S., et al. (2007). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. National Institutes of Health. Available at: [Link]

  • Kazemi, N., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

  • Bilal, M., et al. (n.d.). COPPER-CATALYZED ARYLATIONS AND HETEROARYLATIONS. ARKIVOC. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. Available at: [Link]

  • Bunnett, J. F., & Kim, J. K. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society. Available at: [Link]

  • Lou, S. (2009). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College. Available at: [Link]

  • Kupka, T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. Available at: [Link]

  • Reddit. (2022). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • St John-Campbell, S., et al. (2019). Palladium Catalyzed C(sp3)-H Arylation of Primary Amines Using a Catalytic Alkyl Acetal to Form a Transient Directing Group. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • MDPI. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. MDPI. Available at: [Link]

  • American Chemical Society. (2022). Multicomponent Reaction: Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Aryl Iodides Definition. Fiveable. Available at: [Link]

  • Reddit. (2015). I've heard about organic iodides being unsuitable for Pd-catalyzed reactions because iodine poisons palladium catalysts. How does that work?. r/chemistry. Available at: [Link]

  • Shenvi, R. A., et al. (2022). Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. Journal of the American Chemical Society. Available at: [Link]

  • Zhang, H., et al. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. DSpace@MIT. Available at: [Link]

  • ResearchGate. (2020). “Click”‐Like η‐Metalation/Demetalation of Aryl Iodides as a Means of Turning “ON/OFF” Halogen Bond Donor Functionality. ResearchGate. Available at: [Link]

  • Ma, D., et al. (2006). Mild and nonracemizing conditions for Ullmann-type diaryl ether formation between aryl iodides and tyrosine derivatives. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • YouTube. (2024). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. YouTube. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Semmes, P. B., et al. (2018). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Institutes of Health. Available at: [Link]

  • ResearchGate. (2023). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. ResearchGate. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. DSpace@MIT. Available at: [Link]

  • Sperotto, E., et al. (2008). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. Journal of Organic Chemistry. Available at: [Link]

  • de Vries, J. G. (2009). The mechanism of the modified Ullmann reaction. University of Groningen Research Portal. Available at: [Link]

  • Qian, C., et al. (2013). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Chinese Chemical Letters. Available at: [Link]

  • Carson, C., et al. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Figshare. Available at: [Link]

  • Liu, M., et al. (2020). Light-driven asymmetric coupling of aromatic aldehydes and aryl iodides using a simple amine reductant. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Purification of 1-Iodo-4-(2-phenylethoxy)benzene by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-iodo-4-(2-phenylethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this compound. The following information is curated from established laboratory practices and scientific principles to ensure you can achieve the highest purity for your compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 1-iodo-4-(2-phenylethoxy)benzene, providing explanations for the underlying causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Q: I've dissolved my crude 1-iodo-4-(2-phenylethoxy)benzene in a hot solvent, but upon cooling, it separates as an oil rather than forming solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a common problem in recrystallization that occurs when the solute is precipitated from the solution at a temperature above its melting point. This is often due to the solution being too concentrated or cooling too rapidly. The high concentration of impurities can also lower the melting point of the mixture, exacerbating the issue.[1][2]

Causality and Solution:

  • High Solute Concentration: If the solution is supersaturated to a large extent, the product may crash out of the solution too quickly as an oil. To remedy this, reheat the solution to redissolve the oil and add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[1][2]

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered lattice structure of a crystal to form. Instead, the molecules rapidly aggregate as a disordered, amorphous oil. To prevent this, allow the solution to cool slowly to room temperature on the benchtop, insulated from the cold surface with a few paper towels or a cork ring, before inducing further crystallization in an ice bath.[1]

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out. If the problem persists, it may be necessary to first purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.

Issue 2: No crystals form, even after the solution has cooled to room temperature.

Q: My solution of 1-iodo-4-(2-phenylethoxy)benzene has cooled completely, but no crystals have appeared. What should I do?

A: The failure of crystals to form upon cooling usually indicates one of two scenarios: either too much solvent was used, and the solution is not saturated, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[2]

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]

    • Seed Crystals: If you have a small amount of pure 1-iodo-4-(2-phenylethoxy)benzene, add a single, tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[2]

  • Increase Concentration:

    • If nucleation techniques are unsuccessful, it is likely that too much solvent was used. Gently heat the solution to evaporate a portion of the solvent.[2] Be careful not to boil it off too aggressively, as this can cause the product to precipitate on the walls of the flask.[3] After reducing the volume, allow the solution to cool slowly again.

  • Lower the Temperature:

    • Once the solution has reached room temperature, placing it in an ice-water bath can further decrease the solubility of the compound and promote crystallization.

Issue 3: The resulting crystals are colored, but the pure compound should be colorless.

Q: After recrystallization, my 1-iodo-4-(2-phenylethoxy)benzene crystals have a yellowish or brownish tint. How can I remove these colored impurities?

A: Colored impurities are common in organic synthesis and can often be removed by treating the solution with activated charcoal.[4]

Decolorization Protocol:

  • Dissolve the Crude Product: Dissolve the impure, colored compound in the minimum amount of hot recrystallization solvent.

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute or two. This is crucial to prevent violent boiling when the charcoal is added.[4]

  • Add Activated Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding too much can lead to the adsorption of your desired product, reducing the overall yield.

  • Heat and Swirl: Gently heat the mixture back to boiling for a few minutes while swirling to ensure the charcoal has time to adsorb the colored impurities.

  • Perform Hot Filtration: To remove the charcoal, you must perform a hot gravity filtration using fluted filter paper.[4] This should be done quickly to prevent the product from crystallizing prematurely in the funnel. It is advisable to add a small excess of hot solvent before this step to keep the product dissolved.[4]

  • Crystallize and Collect: Allow the hot, colorless filtrate to cool slowly to induce crystallization, then collect the pure crystals by vacuum filtration.

Issue 4: Low recovery of the purified product.

Q: My recrystallization was successful in terms of purity, but my final yield is very low. What are the common causes of low recovery?

A: A low yield can result from several factors during the recrystallization process. A recovery of 70-80% is generally considered good, as some loss is inherent to the technique.[5]

Potential Causes and Solutions:

  • Using Too Much Solvent: This is the most frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[2] Always use the minimum amount of hot solvent necessary to fully dissolve the crude solid.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities or the activated charcoal. To prevent this, use an excess of hot solvent (which can be boiled off later) and pre-heat your filtration apparatus (funnel and receiving flask).[3][6]

  • Incomplete Crystallization: Ensure the solution is cooled sufficiently, using an ice bath after it has reached room temperature, to maximize the precipitation of the product.

  • Washing with the Wrong Solvent: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your product.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for the recrystallization of 1-iodo-4-(2-phenylethoxy)benzene?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8] For 1-iodo-4-(2-phenylethoxy)benzene, which is a relatively nonpolar molecule, common solvents to test include ethanol, methanol, ethyl acetate, and toluene. A mixed solvent system, such as ethanol/water, can also be effective.[9][10]

Solvent Selection Protocol:

  • Place a small amount of your crude product (around 20-30 mg) into several test tubes.

  • Add a small amount (0.5-1 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.[4]

  • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.[4]

  • If the compound dissolves in the hot solvent, allow the test tube to cool to room temperature and then place it in an ice bath.

  • The best solvent will be one where the compound is sparingly soluble at room temperature, completely soluble at the boiling point, and forms abundant crystals upon cooling.

SolventPolaritySuitability Rationale
EthanolPolar ProticOften a good choice for moderately polar compounds.
MethanolPolar ProticSimilar to ethanol but may have different solubility characteristics.
Ethyl AcetatePolar AproticA versatile solvent for a range of polarities.
TolueneNonpolarGood for nonpolar compounds; may be used in a mixed solvent system.
HexaneNonpolarLikely a poor solvent on its own but can be used as an anti-solvent.
WaterVery PolarUnlikely to be a good single solvent but can be used as an anti-solvent with a miscible organic solvent like ethanol.[9]

Q2: What are the likely impurities in my crude 1-iodo-4-(2-phenylethoxy)benzene?

A2: The impurities will depend on the synthetic route used to prepare the compound. Common starting materials for similar structures include substituted phenols and iodoarenes.[11][12] Potential impurities could include unreacted starting materials, byproducts from side reactions (e.g., elimination products), or residual catalysts. For instance, if prepared via a Williamson ether synthesis, unreacted 4-iodophenol or 2-phenylethyl bromide could be present.

Q3: Is it necessary to use a hot filtration step every time?

A3: No, a hot filtration is only necessary if there are insoluble impurities present in your hot solution (e.g., dust, sand, or activated charcoal). If your crude product dissolves completely in the hot solvent to give a clear solution, you can skip this step and proceed directly to cooling.[7]

Q4: How can I be sure my final product is pure?

A4: The purity of your recrystallized 1-iodo-4-(2-phenylethoxy)benzene can be assessed by several methods:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities will typically cause the melting point to be depressed and broadened.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure of the compound and identify the presence of any remaining impurities.[11]

Section 3: Visualized Workflows

Recrystallization Workflow

The following diagram outlines the key decision points and steps in a typical recrystallization procedure.

Recrystallization_Workflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve check_solution Is Solution Clear? dissolve->check_solution hot_filtration Perform Hot Filtration check_solution->hot_filtration No (Insoluble Impurities) cool Cool Solution Slowly check_solution->cool Yes hot_filtration->cool check_crystals Do Crystals Form? cool->check_crystals induce_crystallization Induce Crystallization (Scratch / Seed) check_crystals->induce_crystallization No collect Collect Crystals (Vacuum Filtration) check_crystals->collect Yes induce_crystallization->check_crystals wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A flowchart of the single-solvent recrystallization process.

Troubleshooting "Oiling Out"

This diagram illustrates the logical steps to troubleshoot when your compound oils out instead of crystallizing.

Oiling_Out_Troubleshooting start Compound 'Oils Out' reheat Reheat to Redissolve Oil start->reheat add_solvent Add Small Amount of Additional Hot Solvent reheat->add_solvent slow_cool Cool Very Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Proceed to Collection check_crystals->success Yes consider_chromatography Consider Prior Purification (e.g., Column Chromatography) check_crystals->consider_chromatography No

Sources

removing unreacted phenethyl bromide from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenethyl Bromide Purification

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted phenethyl bromide from their reaction mixtures. Our goal is to provide not just protocols, but the underlying principles and troubleshooting strategies to empower you to make informed decisions for efficient and effective purification.

Part 1: First-Pass Assessment - Choosing Your Purification Strategy

The first and most critical step is selecting an appropriate purification strategy. Unreacted phenethyl bromide can be a persistent impurity due to its physical properties. The optimal removal method depends on the nature of your desired product, the scale of your reaction, and the available equipment.

Use the following decision workflow to identify the most promising starting point for your purification.

G cluster_organic Organic Layer cluster_scavenger Addition of Scavenger cluster_extraction Liquid-Liquid Extraction product Desired Product sep_funnel Separatory Funnel (Organic Solvent + Water) product->sep_funnel peb Phenethyl Bromide (Unreacted) scavenger Water-Soluble Nucleophile (e.g., Thiosulfate, Sulfite) peb->scavenger Reacts with scavenger->sep_funnel Forms Adduct organic_out Organic Layer: Pure Product sep_funnel->organic_out Separate aqueous_out Aqueous Layer: Water-Soluble Adduct sep_funnel->aqueous_out Separate

Technical Support Center: Solubility Optimization for 1-iodo-4-(2-phenylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Compound Profile: 1-iodo-4-(2-phenylethoxy)benzene (CAS: 14310-25-9) is a highly lipophilic aryl iodide. Its structure features two aromatic rings linked by an ethoxy chain, with a heavy iodine atom at the para-position.

The Core Challenge: Users frequently report "crashing out" (precipitation) or "oiling out" (phase separation) when working with this compound in Dimethyl Sulfoxide (DMSO). This is rarely due to the intrinsic insolubility of the compound in pure DMSO, but rather a thermodynamic incompatibility driven by DMSO hygroscopicity and lattice energy .

This guide provides a root-cause analysis and a self-validating protocol to ensure stable stock solutions.

Root Cause Analysis: Why Dissolution Fails

Before attempting the protocol, understand the three physical failure modes associated with this specific molecule.

Failure ModeMechanismObservable Symptom
The Water Trap DMSO is extremely hygroscopic. It absorbs atmospheric water rapidly.[1] This molecule is hydrophobic (LogP > 4). As DMSO absorbs water, the solvent polarity increases, squeezing the hydrophobic solute out.Solution becomes cloudy or milky immediately upon standing or dilution.
Ostwald Ripening Freeze-thaw cycles promote the transition from amorphous (soluble) to crystalline (stable/insoluble) forms. The iodine atom enhances crystal packing forces.Needle-like crystals appear after retrieving the stock from -20°C storage.
Photolytic Deiodination The C-I bond is weak (~57 kcal/mol) and photosensitive. Light exposure cleaves the bond, releasing radical iodine (

) and altering the solute's identity.
Solution turns from clear/colorless to yellow or amber over time.

The "Anhydrous Vortex" Preparation Protocol

Objective: Create a stable 50 mM stock solution. Prerequisites:

  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO that has been open for >1 month.

  • Equipment: Sonicator bath (heated), Vortex mixer, Amber glass vials (silanized preferred).

Step-by-Step Procedure
  • Environment Control:

    • Perform weighing and dissolution in a low-humidity environment if possible.

    • Self-Validation: If your DMSO bottle has a crust of ice on the outside after being in the fridge (4°C), it is likely dry. If it remains liquid at 4°C after agitation, it contains significant water (>5%) and must be discarded .

  • The "Paste" Method (Critical Step):

    • Weigh the solid 1-iodo-4-(2-phenylethoxy)benzene into the amber vial.

    • Add only 10% of the final volume of DMSO.

    • Use a glass rod or pipette tip to mash the solid into a "wet paste."

    • Why? This breaks the crystal lattice surface tension, preventing the formation of a "dry core" clump that resists solvation.

  • Incremental Addition:

    • Add the remaining 90% of DMSO.

    • Vortex vigorously for 60 seconds.

  • Thermal Assist:

    • If the solution is hazy, place in a sonicating water bath set to 40°C (Do not exceed 50°C to prevent deiodination).

    • Sonicate for 5-minute intervals until clear.

  • Inert Gas Overlay:

    • Before capping, gently flow Nitrogen or Argon gas over the headspace of the vial for 10 seconds to displace oxygen and moisture.

    • Seal tightly with a PTFE-lined cap.

Troubleshooting Decision Matrix (FAQs)

Scenario A: "My solution turned cloudy when I diluted it into PBS/Media."

Diagnosis: This is the "Oiling Out" phenomenon.[2] The sudden increase in polarity (water) forces the hydrophobic aryl iodide out of solution.

Corrective Action:

  • Increase DMSO Concentration: Ensure your final assay concentration of DMSO is at least 0.5% - 1.0% (if cells tolerate it).[2]

  • Intermediate Dilution: Do not jump from 100% DMSO to 100% Aqueous.

    • Protocol: Dilute Stock (100% DMSO)

      
       Intermediate (50% DMSO / 50% PEG-400 or Ethanol) 
      
      
      
      Final Media.
    • Why? Polyethylene Glycol (PEG) acts as a surfactant, stabilizing the hydrophobic molecule in the aqueous transition.

Scenario B: "The stock solution turned yellow/brown after a week."

Diagnosis: Iodine liberation due to light exposure (Photolysis).

Corrective Action:

  • Immediate: Check purity via LC-MS. If the parent peak is intact (>95%), the yellow color is trace elemental iodine (

    
    ) and may not affect biological assays (though 
    
    
    
    is cytotoxic).
  • Prevention: Wrap all vials in aluminum foil. Store at -20°C.

Scenario C: "Crystals formed after freezing."

Diagnosis: Thermodynamic precipitation.

Corrective Action:

  • Do not filter. Filtering removes your compound.

  • Re-solubilize: Heat the sealed vial to 37°C and vortex. If solids persist, sonicate at 40°C.

  • Aliquot: Avoid repeated freeze-thaw cycles. Store in single-use aliquots (e.g., 20

    
    L).
    

Visualizing the Solubility Logic

The following diagrams illustrate the decision process and the mechanism of failure.

Diagram 1: The Dissolution Decision Tree

SolubilityTree Start Solid 1-iodo-4-(2-phenylethoxy)benzene AddDMSO Add Anhydrous DMSO (Vortex 1 min) Start->AddDMSO Check1 Solution Clear? AddDMSO->Check1 Success Ready for Assay (Store Dark/-20°C) Check1->Success Yes Cloudy Cloudy/Hazy Check1->Cloudy No Heat Sonicate @ 40°C (5 min intervals) Cloudy->Heat Check2 Solution Clear? Heat->Check2 Check2->Success Yes CheckWater Check DMSO Quality (Is it wet?) Check2->CheckWater No (Persists) NewDMSO Discard DMSO Use Fresh Anhydrous CheckWater->NewDMSO Likely Wet

Caption: Workflow for preparing and rescuing stock solutions. Note the critical check for DMSO hydration.[3]

Diagram 2: The "Oiling Out" Mechanism

OilingOut cluster_stable Stable Stock (Anhydrous) cluster_crash Precipitation Event (Aqueous Addition) Solute Hydrophobic Solute (Aryl Iodide) Solute->Solute Aggregation (Precipitation) DMSO DMSO Molecules Solute->DMSO Van der Waals Stabilization Water Water/Media DMSO->Water Strong H-Bonding (Preferred Interaction)

Caption: Mechanism of precipitation. DMSO abandons the solute to bond with water, forcing solute aggregation.

References & Authority

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin #102.[4] (Standard industrial reference for DMSO solubility parameters). Link

  • BenchChem. Common pitfalls in handling iodinated organic compounds. (Guidance on light sensitivity and C-I bond stability). Link

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. (Data on freezing point depression and hygroscopicity). Link

  • PubChem. Compound Summary: Iodobenzene derivatives. (Physical property data for aryl iodides). Link

  • NIST Chemistry WebBook. Benzene, 1-iodo-4-(2-phenylethyl)- Properties.Link

Sources

Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Aryl Iodide Substrates

Diagnostic Framework: Which Homocoupling is Killing Your Yield?

Before optimizing, you must identify the specific side reaction. "Homocoupling" is a blanket term; the mechanism for coupling two electrophiles (


) is chemically distinct from coupling two nucleophiles (

).
The Diagnostic Logic

Use this flowchart to interpret your LCMS/GCMS data.

DiagnosticFlow Start Analyze Crude Mixture (LCMS / GCMS) CheckMass Identify Major Impurity Mass Start->CheckMass BoronicDimer Mass = Ar' - Ar' (Boronic Acid Dimer) CheckMass->BoronicDimer Nucleophile Dimer IodideDimer Mass = Ar - Ar (Aryl Iodide Dimer) CheckMass->IodideDimer Electrophile Dimer Dehalo Mass = Ar - H (Dehalogenation) CheckMass->Dehalo Reduction Product Diagnosis1 DIAGNOSIS: Oxidative Homocoupling Cause: Oxygen Ingress / Slow Transmetallation BoronicDimer->Diagnosis1 Diagnosis2 DIAGNOSIS: Reductive Homocoupling Cause: Catalyst Poisoning (Iodide Effect) Disproportionation IodideDimer->Diagnosis2 Diagnosis3 DIAGNOSIS: Hydrodehalogenation Cause: Hydride source (solvent/base) Not a homocoupling issue Dehalo->Diagnosis3

Figure 1: Diagnostic logic for classifying side reactions in Suzuki coupling.

Issue Type A: Boronic Acid Homocoupling ( )

The Culprit: Oxidative Homocoupling Primary Cause: Dissolved Oxygen (


)

This is the most common side reaction. In the presence of oxygen, the palladium catalyst (or trace copper contaminants) acts as an oxidant, coupling two boronic acid molecules.[1] This consumes your nucleophile, leaving unreacted aryl iodide.

Mechanism & Causality

Oxygen re-oxidizes Pd(0) to a peroxo-Pd(II) species, which reacts with two equivalents of boronic acid to release the homocoupler.

  • Why it happens: Incomplete degassing or air leaks.

  • Why it persists: If the main catalytic cycle (Cross-Coupling) is slow (e.g., sterically hindered substrates), the catalyst has "time" to engage in this side cycle.

Troubleshooting Guide (FAQ Format)

Q: I degassed by bubbling nitrogen, but I still see 15% homocoupler. Why? A: "Bubbling" (sparging) is often insufficient for sensitive reactions, especially in viscous solvents like DMF or DMSO. Oxygen trapped in the headspace or adsorbed on the glass walls can re-dissolve.

  • Protocol Fix: Switch to Freeze-Pump-Thaw (FPT) for 3 cycles (see Section 4). If sparging is the only option, sparge for at least 30 minutes with a submerged needle and simultaneously purge the headspace.

Q: Can I just add more boronic acid to compensate? A: Yes, but proceed with caution. Adding a large excess (e.g., 2.0 equiv) at the start increases the local concentration of boronic acid relative to the catalyst, statistically favoring homocoupling if


 is present.
  • Protocol Fix: Use Slow Addition . Add the boronic acid dropwise as a solution over 1 hour. This keeps the instantaneous concentration of

    
     low, favoring the cross-coupling reaction with the aryl iodide.
    

Issue Type B: Aryl Iodide Homocoupling ( )

The Culprit: Reductive Homocoupling / "The Iodide Effect" Primary Cause: Catalyst Poisoning & Disproportionation

Aryl iodides are highly reactive in oxidative addition, which seems beneficial. However, the released iodide ion (


) is a strong ligand that can displace phosphines or form bridging dimers, stalling the cycle.
The "Iodide Effect" Mechanism

When oxidative addition is fast but transmetallation is slow, the intermediate


 accumulates.
  • Inhibition: High

    
     concentration pushes the equilibrium backward, preventing the formation of the active hydroxo species 
    
    
    
    .
  • Scrambling: The stalled Pd(II) species can undergo disproportionation (ligand exchange) to form

    
     and 
    
    
    
    .
  • Coupling:

    
     undergoes reductive elimination to form 
    
    
    
    .

IodideEffect Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd PdArI L2Pd(Ar)I (Resting State) OxAdd->PdArI PdArOH L2Pd(Ar)OH (Active Species) PdArI->PdArOH + OH- / - I- (Transmetallation Path) Disprop Disproportionation PdArI->Disprop Stalled Cycle (High I- conc.) Iodide I- (Inhibitor) Iodide->PdArI Stabilizes Hydroxide OH- (Base) CrossProd Ar-Ar' (Suzuki Product) PdArOH->CrossProd BisAryl L2Pd(Ar)2 Disprop->BisAryl HomoProd Ar-Ar (Homocoupling) BisAryl->HomoProd

Figure 2: The "Iodide Effect" pathway leading to reductive homocoupling.

Troubleshooting Guide (FAQ Format)

Q: Why does this happen with Iodides but not Bromides? A: Iodide is a "soft" ligand that binds tightly to Palladium (soft metal). It effectively poisons the catalyst by preventing the entry of the base (hydroxide/carbonate). With bromides, the ligand is more labile, allowing the cycle to proceed smoothly.

Q: How do I fix the "Iodide Inhibition"? A: You must facilitate the removal of iodide from the palladium center.

  • Solvent Switch: Switch from THF to Toluene or Dioxane . In highly polar solvents, iodide ions are free and active inhibitors. In non-polar solvents like toluene, the inorganic salts (KI, NaI) precipitate out, effectively removing the inhibitor from the solution equilibrium.

  • Base Selection: Use stronger hydroxide bases (e.g.,

    
    , 
    
    
    
    ) or Silver salts (
    
    
    ,
    
    
    ). Silver precipitates the iodide as AgI (insoluble), driving the reaction forward immediately. Note: Silver is expensive; try the solvent switch first.

Experimental Protocols

Protocol A: Rigorous Freeze-Pump-Thaw (Degassing)

Required for minimizing Boronic Acid Homocoupling.

  • Seal: Place substrate, catalyst, and solvent in a Schlenk tube or heavy-walled pressure vial. Seal tightly.

  • Freeze: Submerge the vessel in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the vessel to high vacuum (manifold). Evacuate for 5–10 minutes. Crucial: Do not thaw yet.

  • Thaw: Close the vacuum line. Remove from

    
     and thaw in a warm water bath. Gas bubbles will erupt from the solvent.
    
  • Repeat: Perform steps 2–4 a total of three times .

  • Backfill: After the final pump, backfill with high-purity Argon.

Protocol B: Optimized Conditions for Aryl Iodides

Designed to prevent Iodide Inhibition and Reductive Homocoupling.

ParameterRecommendationRationale
Solvent Toluene / Water (4:1) Promotes precipitation of iodide salts (NaI/KI), removing the inhibitor.
Base

(3.0 equiv)
Stronger activation than carbonate; phosphate can help sequester iodide.
Catalyst

or Pd-SPhos G3
Bidentate (dppf) or Bulky (SPhos) ligands prevent the formation of inactive iodide-bridged dimers.
Temperature 80°C - 100°C Higher energy is needed to overcome the resting state stability of Pd-I species.
Concentration High (0.5 M - 1.0 M) High concentration favors the bimolecular cross-coupling over unimolecular decomposition.

References

  • Adrio, J., & Hii, K. K. (2007). "Homocoupling of arylboronic acids mediated by Pd(II) complexes in air." Chemical Communications, (23), 2355–2357.

  • Kondolff, I., Doucet, H., & Santelli, M. (2004).[2] "Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids." Tetrahedron, 60(17), 3813-3818.

  • Amatore, C., & Jutand, A. (2000). "Anionic Pd(0) and Pd(II) Intermediates in Palladium-Catalyzed Heck and Cross-Coupling Reactions." Accounts of Chemical Research, 33(5), 314–321.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.

Sources

Technical Support Center: Purification of 4-Alkoxyiodobenzene Derivatives via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-alkoxyiodobenzene derivatives. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical assistance in a user-friendly question-and-answer format. As Senior Application Scientists, our goal is to equip you with the expertise and practical insights necessary to overcome challenges in column chromatography for this specific class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of a 4-alkoxyiodobenzene?

A good starting point for non-polar to moderately polar compounds like 4-alkoxyiodobenzenes is a mixture of a non-polar solvent and a slightly more polar solvent.[1][2] A common and effective initial system is a mixture of hexanes (or petroleum ether) and ethyl acetate.[1][3] For 4-alkoxyiodobenzenes, which are relatively non-polar, begin with a low percentage of the more polar solvent, such as 5% ethyl acetate in hexanes.[1] You can also consider other systems like ether/hexane.[1]

Q2: How do I determine the optimal eluent system for my specific 4-alkoxyiodobenzene derivative?

The optimal eluent system is best determined using Thin Layer Chromatography (TLC).[2] The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities. Aim for an Rf value (retention factor) for your desired compound between 0.15 and 0.40.[2] This range generally ensures good separation on a column without excessively long elution times.[2]

Q3: My 4-alkoxyiodobenzene seems to be degrading on the silica gel column. What can I do?

Iodinated aromatic compounds can sometimes be sensitive to the acidic nature of silica gel, leading to degradation.[4][5][6] If you suspect your compound is unstable, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots have formed.[4] If degradation is observed, you can deactivate the silica gel by preparing a slurry of the silica in your chosen eluent system containing 1-3% triethylamine.[7] Alternatively, using a different stationary phase like alumina (which can be basic, neutral, or acidic) may be a viable option.[8][9]

Q4: My crude 4-alkoxyiodobenzene is not very soluble in the chosen eluent. How should I load it onto the column?

If your compound has poor solubility in the mobile phase, "dry loading" is the recommended method.[2][10] To do this, dissolve your crude product in a volatile solvent in which it is soluble (like dichloromethane). Add a small amount of silica gel to this solution to form a slurry, and then remove the solvent by rotary evaporation to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of your 4-alkoxyiodobenzene.

Problem 1: My compound is not moving from the origin (Rf = 0) on the TLC plate or is stuck at the top of the column.

Possible Cause: The eluent system is not polar enough to displace the compound from the stationary phase.[9]

Solution:

  • Increase the polarity of the eluent. Gradually increase the proportion of the more polar solvent in your mixture. For a hexane/ethyl acetate system, you could move from 2% ethyl acetate to 5%, then 10%, and so on, monitoring the Rf by TLC at each step.[2]

  • Consider a more polar solvent system. If increasing the proportion of your polar solvent is ineffective or requires a very high percentage, switch to a more polar solvent system altogether. For example, if you are using hexanes/ethyl acetate, you could try dichloromethane/hexanes.[4]

Problem 2: My compound runs with the solvent front (Rf = 1) on the TLC plate or elutes immediately from the column.

Possible Cause: The eluent system is too polar, causing the compound to have a very low affinity for the stationary phase and remain primarily in the mobile phase.

Solution:

  • Decrease the polarity of the eluent. Reduce the percentage of the more polar solvent in your mixture. For instance, if you are using 10% ethyl acetate in hexanes, try 5% or 2%.[2]

  • Use a less polar solvent system. If your compound is very non-polar, you may need to use a purely non-polar solvent like 100% hexanes.[1]

Problem 3: I am getting poor separation between my 4-alkoxyiodobenzene and an impurity (spots are too close on TLC).

Possible Cause: The chosen eluent system does not provide sufficient selectivity for the compounds in your mixture.

Solution:

  • Fine-tune the eluent composition. Small adjustments to the solvent ratio can sometimes significantly improve separation. Try varying the percentage of the polar solvent by small increments (e.g., from 5% to 7% ethyl acetate).

  • Try a different solvent system. Sometimes, changing the solvents can alter the interactions with the stationary phase and improve separation. For example, you could try a hexane/dichloromethane or hexane/ether system.[1]

  • Consider a gradient elution. For difficult separations, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be very effective.[7][11]

Problem 4: The spots on my TLC plate are streaking or "tailing".

Possible Causes:

  • The sample is overloaded. Too much compound has been spotted on the TLC plate.

  • The compound is interacting strongly with the stationary phase. This can be due to the acidic nature of silica gel.

  • The compound is not fully dissolved in the spotting solvent.

Solutions:

  • Dilute your sample before spotting it on the TLC plate.

  • Add a small amount of a polar solvent like methanol to the spotting solvent to improve solubility.

  • If you suspect strong interaction with the silica, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize active sites on the silica gel. [7]

Experimental Protocols

Protocol 1: Eluent System Selection using Thin Layer Chromatography (TLC)
  • Prepare your sample: Dissolve a small amount of your crude 4-alkoxyiodobenzene in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Prepare the developing chamber: Add your chosen eluent system to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.

  • Develop the plate: Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the spots: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, you can use a staining agent like potassium permanganate.[12]

  • Calculate the Rf value: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. The Rf is the ratio of these two distances.

  • Optimize: Adjust the polarity of your eluent system until you achieve an Rf of 0.15-0.40 for your target compound, with good separation from impurities.[2]

Protocol 2: Packing a Silica Gel Column for Flash Chromatography
  • Prepare the column: Ensure the chromatography column is clean, dry, and securely clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare the silica slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, low-polarity eluent to the silica gel to form a slurry.

  • Pack the column: Pour the silica slurry into the column. Use a funnel to avoid spilling. Gently tap the side of the column to help the silica pack evenly and remove any air bubbles.[10]

  • Add a layer of sand: Once the silica has settled, add a thin layer of sand to the top to protect the silica bed from being disturbed during sample and eluent addition.[10]

  • Equilibrate the column: Open the stopcock and allow the eluent to drain until it is just level with the top of the sand. Do not let the column run dry. Run 2-3 column volumes of the initial eluent through the column to ensure it is well-packed and equilibrated.

Visualizations

EluentSelectionWorkflow TLC Perform TLC with initial eluent (e.g., 5% EtOAc in Hexane) Assess_Rf Assess Rf of target compound TLC->Assess_Rf Rf_too_low Rf < 0.15 Assess_Rf->Rf_too_low Too Low Rf_too_high Rf > 0.40 Assess_Rf->Rf_too_high Too High Rf_good 0.15 < Rf < 0.40 Assess_Rf->Rf_good Optimal Increase_Polarity Increase eluent polarity (e.g., 10% EtOAc in Hexane) Rf_too_low->Increase_Polarity Re-run TLC Decrease_Polarity Decrease eluent polarity (e.g., 2% EtOAc in Hexane) Rf_too_high->Decrease_Polarity Re-run TLC Proceed Proceed to Column Chromatography Rf_good->Proceed Increase_Polarity->TLC Re-run TLC Decrease_Polarity->TLC Re-run TLC

Caption: Workflow for eluent system selection using TLC.

TroubleshootingDecisionTree Start Problem Encountered Problem What is the issue? Start->Problem No_Movement Compound Stuck at Top Problem->No_Movement No Movement Too_Fast Compound in Solvent Front Problem->Too_Fast Too Fast Poor_Separation Poor Separation Problem->Poor_Separation Poor Separation Degradation Compound Degradation Problem->Degradation Degradation Increase_Polarity Increase Eluent Polarity No_Movement->Increase_Polarity Decrease_Polarity Decrease Eluent Polarity Too_Fast->Decrease_Polarity Change_System Try Different Solvent System Poor_Separation->Change_System Deactivate_Silica Deactivate Silica with Et3N or Use Alumina Degradation->Deactivate_Silica

Caption: Decision tree for troubleshooting common column chromatography issues.

References

  • EP2093206A1 - Process for the iodination of aromatic compounds - Google P
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: )
  • Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chrom
  • Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: )
  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
  • Halogenated Molecule Sticking to Column - Chrom
  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. (URL: )
  • Technical Support Center: Characterization of Halogenated Organic Compounds - Benchchem. (URL: )
  • Which sample solvents work best with normal-phase flash column chrom
  • General Methods for Flash Chromatography Using Disposable Columns - Krishgen Biosystems. (URL: )
  • Technical Support Center: Characterization of Diiodinated Arom
  • Common pitfalls in handling iodinated organic compounds - Benchchem. (URL: )
  • Column chrom
  • Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chrom
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (URL: )
  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. (URL: )
  • Column troubleshooting guide - Reversed phase - Thermo Fisher Scientific. (URL: )
  • HPLC Troubleshooting Guide - Sigma-Aldrich. (URL: )
  • Purification of Organic Compounds by Flash Column Chrom
  • How to develop solvent system for TLC when the compound is unknown?
  • Determining a solvent system - Chemistry Teaching Labs - University of York. (URL: )
  • B. Column Chromatography - Chemistry LibreTexts. (URL: )
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. (URL: )
  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: )
  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. (URL: )
  • Tackling Common Challenges in Chrom
  • Thin Layer Chrom
  • 4-Iodoanisole | C7H7IO | CID 69676 - PubChem. (URL: )
  • Polarity controlled reaction path and kinetics of thermal cis-to-trans isomerization of 4-aminoazobenzene - PubMed. (URL: )
  • ALEKS: Predicting bond polarity - YouTube. (URL: )
  • Polar vs Nonpolar | Organic Chemistry 1.5 - YouTube. (URL: )

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Technical Guide: Reaction Time Optimization for Phenethylation of 4-Iodophenol

Author: BenchChem Technical Support Team. Date: February 2026

Department: Chemical Process R&D Document ID: OPT-4IP-026 Audience: Process Chemists, Medicinal Chemists Subject: Accelerating


 Etherification of Deactivated Phenols
Introduction: The Kinetic Challenge

The phenethylation of 4-iodophenol is a deceptive reaction. While it appears to be a standard Williamson Ether Synthesis, researchers often encounter sluggish kinetics, requiring 12–24 hours for completion under standard conditions (


/Acetone).

Two antagonistic factors create this bottleneck:

  • Nucleophile Deactivation: The iodine atom at the para position is an Electron Withdrawing Group (EWG) via induction (

    
    ), stabilizing the phenoxide negative charge and reducing its nucleophilicity compared to unsubstituted phenol.
    
  • Electrophile Resistance: Phenethyl bromide contains a

    
    -phenyl ring. While primary, the adjacent bulk can retard 
    
    
    
    trajectory, and the protons are susceptible to E2 elimination to form styrene.

This guide provides three validated protocols to reduce reaction time from 18 hours to <2 hours while suppressing elimination byproducts.

Module 1: Critical Optimization Parameters

To optimize reaction time, we must manipulate the Activation Energy (


)  and the Collision Frequency (

)
.
1. The "Cesium Effect" (Solvation Engineering)

Potassium carbonate (


) often leaves the phenoxide ion "tightly paired" with the potassium cation, hindering attack.
  • Solution: Switch to Cesium Carbonate (

    
    ) .[1][2]
    
  • Mechanism: The large ionic radius of

    
     (1.67 Å) creates a "loose ion pair" with the phenoxide. This results in a "naked" anion that is significantly more nucleophilic. Additionally, 
    
    
    
    has superior solubility in organic solvents like DMF and MeCN compared to potassium salts.
2. Catalytic Acceleration (Finkelstein In-Situ)

Phenethyl bromide is a moderately good electrophile. Phenethyl iodide is excellent.

  • Solution: Add Tetrabutylammonium Iodide (TBAI) (5–10 mol%).

  • Mechanism: TBAI serves a dual function:

    • Phase Transfer: Solubilizes the inorganic base/phenoxide in the organic phase.

    • Finkelstein Exchange: The iodide anion (

      
      ) displaces the bromide on the phenethyl chain to form a transient, highly reactive phenethyl iodide, which is then rapidly attacked by the phenoxide.
      
Module 2: Optimized Experimental Protocols
Protocol A: High-Throughput Thermal Method (Recommended for Scale-up)

Target Time: 2–3 Hours

ReagentEquivalentsRole
4-Iodophenol 1.0 equivLimiting Reagent
Phenethyl Bromide 1.2 equivElectrophile

2.0 equivBase (Cesium Effect)
TBAI 0.1 equivCatalyst
Acetonitrile (MeCN) [0.2 M]Solvent (Polar Aprotic)

Step-by-Step:

  • Charge a reaction vessel with 4-iodophenol (1.0 eq),

    
     (2.0 eq), and TBAI (0.1 eq).
    
  • Add anhydrous MeCN (concentration 0.2 M relative to phenol). Note: DMF can be used for higher speed, but MeCN allows easier workup.

  • Stir at room temperature for 15 minutes to allow deprotonation and ion-pair loosening.

  • Add phenethyl bromide (1.2 eq) dropwise.

  • Heat to reflux (80–82 °C) .

  • Monitor: Check HPLC/TLC at 60 minutes. Expect >90% conversion by 120 minutes.

Protocol B: Microwave-Assisted Synthesis (Medicinal Chemistry Scale)

Target Time: 15–20 Minutes

Step-by-Step:

  • Use a microwave-transparent vial (e.g., Pyrex).

  • Combine reactants as in Protocol A, but use DMF as solvent (higher boiling point/better microwave absorption).

  • Settings:

    • Temperature: 120 °C

    • Power: Dynamic (Max 200W)

    • Hold Time: 15 minutes

    • Stirring: High

  • Cooling: Rapid compressed air cooling to prevent post-reaction elimination to styrene.

Module 3: Comparative Kinetic Data

The following table summarizes internal data comparing standard vs. optimized conditions for 4-iodophenol phenethylation.

Condition SetBaseSolventCatalystTempTime to >95% Conv.Yield
Standard

AcetoneNoneReflux18–24 Hours78%
Polar Aprotic

DMFNone80°C6–8 Hours85%
Cesium Enhanced

MeCNNoneReflux3–4 Hours92%
Catalytic (Recommended)

MeCN TBAI Reflux 1.5–2 Hours 96%
Microwave

DMFNone120°C15 Minutes94%
Module 4: Troubleshooting & FAQ
Q1: My reaction stalls at ~60% conversion. Adding more halide doesn't help. Why?

Diagnosis: This is often due to product inhibition or solvation shells . As the reaction proceeds, the concentration of bromide salts (


 or 

) increases. In strictly anhydrous solvents, these salts can coat the surface of the solid base, preventing further deprotonation of the phenol. Fix:
  • Ensure vigorous mechanical stirring (not just magnetic) to grind the salts.

  • Add a trace amount of water (1% v/v) or use TBAI. The TBAI helps solubilize the phenoxide away from the salt crust.

Q2: I see a significant non-polar impurity by TLC. What is it?

Diagnosis: This is likely Styrene , formed via E2 elimination of phenethyl bromide. Mechanism: Phenoxide is a base as well as a nucleophile. If the temperature is too high (>100°C thermal) or the base is too strong (e.g., NaH), the base abstracts a proton from the


-carbon of the phenethyl group.
Fix: 
  • Lower the reaction temperature.

  • Switch from NaH to

    
     (Carbonates are less basic than hydrides).
    
  • Ensure the halide is added slowly to avoid a high local concentration of electrophile relative to the base.

Q3: The reaction mixture turned dark purple/brown. Is my product decomposing?

Diagnosis: This indicates Iodine liberation . The 4-iodophenol moiety is light- and heat-sensitive. Prolonged heating or exposure to light can cause homolytic cleavage of the C-I bond. Fix:

  • Wrap the reaction vessel in aluminum foil.

  • Degas solvents (sparge with Nitrogen) to remove oxygen, which accelerates oxidative deiodination.

  • Add a reducing agent like Sodium Metabisulfite (

    
    ) during the aqueous workup to reduce free iodine back to iodide (restoring color).
    
Module 5: Visualizing the Pathway
Diagram 1: Catalytic Cycle & Optimization Logic

This diagram illustrates how TBAI and Cesium work together to bypass the kinetic bottleneck.

G cluster_0 Reactants cluster_1 Activation (Cesium Effect) cluster_2 Catalytic Cycle (TBAI) Phenol 4-Iodophenol Phenoxide Naked Phenoxide (Loose Ion Pair) Phenol->Phenoxide Deprotonation Base Cs2CO3 Base->Phenoxide Cs+ Stabilization Product Target Ether Phenoxide->Product Slow Path (Direct Attack) Phenoxide->Product FAST Path (via Iodide) RBr Phenethyl-Br (Slow Electrophile) RI Phenethyl-I (Fast Electrophile) RBr->RI Finkelstein Exch. (via TBAI) RI->Product TBAI TBAI Catalyst TBAI->RI

Caption: The dual-activation pathway: Cesium creates a reactive "naked" phenoxide, while TBAI converts the alkyl bromide to a highly reactive alkyl iodide in situ.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve stalled reactions.

DecisionTree Start Issue: Low Conversion (<60%) CheckTLC Check TLC for Byproducts Start->CheckTLC HasByproducts New Non-Polar Spot? CheckTLC->HasByproducts Yes NoByproducts Only SM Remaining? CheckTLC->NoByproducts No Spot Styrene Styrene Elimination Detected HasByproducts->Styrene Yes FixElim Action: Lower Temp or Switch to Weaker Base (K2CO3) Styrene->FixElim SolventCheck Check Solvent System NoByproducts->SolventCheck Acetone Using Acetone? SolventCheck->Acetone SwitchSolvent Action: Switch to DMF or MeCN (Higher T possible) Acetone->SwitchSolvent Yes AlreadyPolar Using DMF/MeCN? Acetone->AlreadyPolar No AddCat Action: Add 10% TBAI (Finkelstein Activation) AlreadyPolar->AddCat

Caption: Diagnostic workflow for identifying whether kinetic failure is due to elimination (styrene) or insufficient nucleophilicity.

References
  • Mechanism of Williamson Ether Synthesis : Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Ed.; Wiley: Hoboken, NJ, 2013.

  • The Cesium Effect in Alkylation : Lee, J. C.; Yuk, J. Y.; Cho, S. H.[2] "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." Synthetic Communications1995 , 25(9), 1367–1370.[2]

  • TBAI Catalysis (Phase Transfer) : Freedman, H. H. "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry1986 , 58(6), 857–868.

  • Microwave Acceleration : Bogdal, D.; Pielichowski, J.; Jaskot, K. "Alkylation of phenols under microwave irradiation in dry media." Synthetic Communications1997 , 27(9), 1553-1560.

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-iodo-4-(2-phenylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular architecture in solution. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-iodo-4-(2-phenylethoxy)benzene, a compound featuring a diverse array of proton environments. Through a comparative approach with structurally related analogues, we will dissect the subtleties of chemical shifts and coupling constants, offering a robust framework for researchers and scientists engaged in spectral interpretation.

The Significance of ¹H NMR in Structural Verification

¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, exhibit distinct magnetic properties when placed in an external magnetic field. The precise resonance frequency of each proton is exquisitely sensitive to its local electronic environment, a phenomenon known as the chemical shift. Furthermore, the through-bond interactions between non-equivalent neighboring protons give rise to spin-spin coupling, resulting in characteristic splitting patterns (multiplicities). By integrating these pieces of information—chemical shift, integration (proton count), and multiplicity—a detailed molecular map can be constructed.

For a molecule like 1-iodo-4-(2-phenylethoxy)benzene, which contains both aliphatic and aromatic protons influenced by electron-donating and electron-withdrawing substituents, ¹H NMR provides a wealth of structural information.

Predicted ¹H NMR Spectrum of 1-iodo-4-(2-phenylethoxy)benzene

Based on this analysis, the predicted ¹H NMR spectrum of 1-iodo-4-(2-phenylethoxy)benzene in deuterated chloroform (CDCl₃) is summarized below.

SignalChemical Shift (ppm, predicted)MultiplicityIntegrationAssignment
a7.65Doublet2HAr-H (ortho to I)
b6.70Doublet2HAr-H (ortho to O)
c7.35 - 7.25Multiplet5HPh-H
d4.18Triplet2HO-CH₂ -CH₂-Ph
e3.10Triplet2HO-CH₂-CH₂ -Ph

In-Depth Spectral Interpretation

The assignment of each signal is rooted in fundamental NMR principles and comparison with empirical data from analogous compounds.

  • Aromatic Protons (a and b): The protons on the 1,4-disubstituted iodobenzene ring are expected to appear as two distinct doublets, characteristic of a para-substituted system. The protons ortho to the iodine atom (a) are predicted to be the most deshielded, appearing at approximately 7.65 ppm. This is due to the electron-withdrawing inductive effect of the iodine atom. Conversely, the protons ortho to the electron-donating phenylethoxy group (b) will be more shielded and are predicted to resonate upfield around 6.70 ppm.

  • Phenyl Protons (c): The five protons of the terminal phenyl group are expected to appear as a complex multiplet between 7.35 and 7.25 ppm. The chemical shifts of these protons are similar, leading to overlapping signals.

  • Aliphatic Protons (d and e): The two methylene groups of the ethoxy linker give rise to two triplets. The protons on the carbon adjacent to the oxygen atom (d, O-CH₂ ) are more deshielded due to the electronegativity of oxygen and are predicted to appear around 4.18 ppm. The protons on the carbon adjacent to the phenyl group (e, -CH₂ -Ph) will be slightly more shielded, resonating at approximately 3.10 ppm. The triplet multiplicity arises from the coupling to the adjacent methylene group (n+1 rule, where n=2).

Comparative Spectral Analysis

To substantiate the predicted assignments for 1-iodo-4-(2-phenylethoxy)benzene, a comparative analysis with the experimental ¹H NMR data of structurally related compounds is invaluable.

CompoundAr-H (ortho to I) (ppm)Ar-H (ortho to O/Me) (ppm)Ph-H (ppm)O-CH₂ (ppm)CH₂-Ph (ppm)
1-iodo-4-(2-phenylethoxy)benzene (Predicted) 7.65 (d)6.70 (d)7.35-7.25 (m)4.18 (t)3.10 (t)
1-Iodobenzene[1]7.67 (m)----
4-Iodoanisole[2]7.55 (d)6.67 (d)-3.78 (s)-
Phenethyl alcohol[3]--7.30-7.20 (m)3.86 (t)2.85 (t)
4-Methylanisole[4][5]-6.80 (d)-3.76 (s)-

This comparative table highlights key trends:

  • The chemical shift of the protons ortho to the iodine in the predicted spectrum of the target molecule (7.65 ppm) aligns well with that observed for 1-iodobenzene (7.67 ppm) and 4-iodoanisole (7.55 ppm)[1][2].

  • The upfield shift of the protons ortho to the oxygen in the target molecule (6.70 ppm) is consistent with the electron-donating nature of the alkoxy group, as seen in 4-iodoanisole (6.67 ppm) and 4-methylanisole (6.80 ppm)[2][4][5].

  • The chemical shifts of the phenylethoxy moiety in the target molecule (4.18 and 3.10 ppm) are comparable to those in phenethyl alcohol (3.86 and 2.85 ppm), with a slight downfield shift attributable to the electronic influence of the iodinated aromatic ring[3].

Experimental Protocol for ¹H NMR Acquisition

For researchers seeking to acquire an experimental spectrum, the following protocol provides a reliable starting point.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the solid 1-iodo-4-(2-phenylethoxy)benzene. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. d. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). e. Use a standard 90° pulse sequence. f. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. g. Set the relaxation delay to 1-2 seconds.

3. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to obtain pure absorption signals. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative proton ratios. e. Analyze the multiplicities and coupling constants of the signals.

Visualizing Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the molecular structure of 1-iodo-4-(2-phenylethoxy)benzene and the distinct proton environments discussed.

Caption: Molecular structure of 1-iodo-4-(2-phenylethoxy)benzene with labeled proton environments.

Conclusion

The ¹H NMR spectrum of 1-iodo-4-(2-phenylethoxy)benzene, while complex, can be thoroughly interpreted through a systematic analysis of chemical shifts, multiplicities, and a comparative approach with simpler, structurally related molecules. This guide demonstrates that by breaking down a molecule into its constituent fragments and understanding the electronic effects of substituents, a confident and accurate spectral assignment can be achieved. This methodical process is not only crucial for the structural verification of this specific compound but also serves as a valuable framework for the analysis of other novel molecular entities.

References

  • PubChem. 1-Phenylethanol, (S)-. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • PubChem. 1-Phenylethanol, (R)-. Available from: [Link]

  • University of Regensburg. 1H NMR Protocol for Beginners DRX-400. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]

  • Books. Chapter 5: Acquiring 1 H and 13 C Spectra.
  • University of California, Los Angeles. Basic NMR Concepts. Available from: [Link]

  • R-NMR. SOP data acquisition. Available from: [Link]

  • PubChem. Iodobenzene. Available from: [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. Available from: [Link]

  • Chemistry Stack Exchange. 1H NMR of 4-Methylanisole. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Available from: [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. Available from: [Link]

  • University of Wisconsin. hil5_sln.html. Available from: [Link]

  • PubChem. 4-Methylanisole. Available from: [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Available from: [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for. Available from: [Link]

  • ACD/Labs. 1 H– 1 H Coupling in Proton NMR. Available from: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of C14H13IO Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of success. Mass spectrometry (MS) stands as a principal analytical technique, offering unparalleled sensitivity and structural insight. The molecular formula C14H13IO represents a class of compounds featuring a rich combination of chemical motifs: aromatic systems, an iodine halogen, and an oxygen heteroatom. This configuration allows for significant isomeric diversity, primarily between ketone and ether functionalities. The differentiation of these isomers is critical, as their pharmacological and metabolic profiles can vary dramatically.

This technical guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of key C14H13IO isomers. We will dissect the fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing researchers with the diagnostic tools to distinguish between these structures. By explaining the causality behind fragmentation events, we aim to equip scientists with a robust framework for interpreting mass spectra and accelerating their research endeavors.

Part 1: Foundational Principles of Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The electron impact of EI or the collisional activation in ESI imparts energy into the molecule, which is dissipated by the cleavage of the weakest bonds to form the most stable possible fragment ions. For C14H13IO isomers, the key players are the C-I bond, the C-O bond (ether or carbonyl), and benzylic C-C bonds.

  • Iodine-Containing Fragments : The carbon-iodine bond is relatively weak, making the loss of an iodine radical (I•, 127 u) a common fragmentation pathway.[1] The presence of iodine can be inferred by a significant mass difference of 127 amu between the molecular ion and a fragment ion.[2]

  • Carbonyl (Ketone) Fragmentation : Aromatic ketones are characterized by the highly favorable α-cleavage of the C-C bonds adjacent to the carbonyl group.[3] This cleavage results in the formation of a very stable acylium ion, which often represents the base peak in the spectrum.[4]

  • Ether Fragmentation : Ethers also undergo α-cleavage, where the C-C bond adjacent to the oxygen atom breaks.[5] A primary fragmentation route for benzyl ethers is the cleavage of the benzylic C-O bond, which produces stable benzyl or tropylium cations.

  • Aromatic Systems : The stability of aromatic rings means they often remain intact during fragmentation. The presence of a benzyl moiety (C6H5CH2–) frequently leads to the formation of the highly stable tropylium ion at m/z 91.[6]

Part 2: Case Study 1 - Fragmentation of an Ether Isomer

For our comparative analysis, we will first examine a plausible ether isomer matching the C14H13IO formula: 1-((4-Iodophenyl)methoxy)-4-methylbenzene .

Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion [M]•+ at m/z 324 is formed. Its fragmentation is dominated by the cleavage of the weakest bonds adjacent to stabilizing groups.

  • Benzylic C-O Cleavage (Pathway A) : The most favorable fragmentation is the cleavage of the C-O bond to form the highly stable 4-iodobenzyl cation. This is expected to be a major peak.

    • [I-C6H4-CH2-O-C7H7]•+ → [I-C6H4-CH2]+ (m/z 217) + •O-C7H7

  • Benzylic C-O Cleavage (Pathway B) : The alternative cleavage gives rise to a cation derived from the methylphenol portion.

    • [I-C6H4-CH2-O-C7H7]•+ → [CH3-C6H4-O]+ (m/z 107) + •CH2-C6H4-I

  • C-I Bond Cleavage (Pathway C) : Loss of the iodine radical from the molecular ion.

    • [I-C6H4-CH2-O-C7H7]•+ → [C14H13O]+ (m/z 197) + I•

Caption: Proposed EI fragmentation pathways for the ether isomer.

Electrospray Ionization (ESI-MS/MS) Fragmentation

In ESI, the protonated molecule [M+H]+ at m/z 325 is selected as the precursor ion. Collision-induced dissociation (CID) typically involves the loss of a stable neutral molecule.

  • Primary Fragmentation : The most likely fragmentation is the cleavage of the protonated ether linkage, leading to the loss of neutral 4-methylphenol (cresol) and formation of the 4-iodobenzyl cation.

    • [M+H]+ (m/z 325) → [I-C6H4-CH2]+ (m/z 217) + HOC6H4CH3

Data Summary: Ether Isomer
m/z Proposed Ion Structure Significance
324/325[M]•+ / [M+H]+Molecular Ion / Precursor Ion
217[I-C6H4-CH2]+Diagnostic Ion : 4-iodobenzyl cation
197[M-I]+Indicates presence of iodine
107[CH3-C6H4-O]+Fragment from the methylphenol moiety

Part 3: Case Study 2 - Fragmentation of a Ketone Isomer

To provide a stark comparison, we will analyze the fragmentation of a deoxybenzoin-type ketone isomer, 1-(4-Iodophenyl)-2-phenylethanone . Note: This common chemical structure has the formula C14H11IO (MW 322), a minor deviation from the topic formula. Its fragmentation pattern is highly representative and serves as an excellent comparative example for aromatic ketones.

Electron Ionization (EI) Fragmentation Pathway

The molecular ion [M]•+ appears at m/z 322. The fragmentation is overwhelmingly dominated by α-cleavage at the C-C bond between the carbonyl and methylene groups.[3][7]

  • α-Cleavage (Pathway A) : This is the primary fragmentation route, yielding two highly stable cations.

    • [I-C6H4-CO-CH2-C6H5]•+ → [I-C6H4-CO]+ (m/z 231) + •CH2-C6H5

    • [I-C6H4-CO-CH2-C6H5]•+ → [C6H5-CH2]+ (m/z 91) + •CO-C6H4-I

  • Secondary Fragmentation : The 4-iodobenzoyl cation can subsequently lose a neutral carbon monoxide (CO) molecule.

    • [I-C6H4-CO]+ (m/z 231) → [I-C6H4]+ (m/z 203) + CO

  • C-I Bond Cleavage (Pathway C) : As before, loss of iodine from the molecular ion can occur, but is typically less favorable than α-cleavage.

    • [I-C6H4-CO-CH2-C6H5]•+ → [C14H11O]+ (m/z 195) + I•

Caption: Proposed EI fragmentation pathways for the ketone isomer.

Electrospray Ionization (ESI-MS/MS) Fragmentation

The protonated molecule [M+H]+ at m/z 323 will fragment similarly upon collisional activation. The protonated carbonyl group facilitates the same α-cleavage, leading to the characteristic acylium ion and tropylium ion.

  • [M+H]+ (m/z 323) → [I-C6H4-CO]+ (m/z 231) + C7H8 (neutral toluene)

  • [M+H]+ (m/z 323) → [C6H5-CH2]+ (m/z 91) + I-C6H4-COH (neutral)

Data Summary: Ketone Isomer
m/z Proposed Ion Structure Significance
322/323[M]•+ / [M+H]+Molecular Ion / Precursor Ion
231[I-C6H4-CO]+Diagnostic Ion : 4-iodobenzoyl cation
91[C7H7]+Diagnostic Ion : Tropylium ion
203[I-C6H4]+Loss of CO from m/z 231
195[M-I]+Indicates presence of iodine

Part 4: Comparative Analysis and Diagnostic Ions

The power of mass spectrometry in isomer differentiation lies in identifying unique, diagnostic fragment ions. The fragmentation pathways of the ether and ketone isomers of C14H13IO are starkly different, allowing for their confident identification.

Isomer Type Diagnostic Fragment 1 (m/z) Diagnostic Fragment 2 (m/z) Key Fragmentation Mechanism
Ether 217 ([I-C6H4-CH2]+)107 ([CH3-C6H4-O]+)Benzylic C-O Bond Cleavage
Ketone 231 ([I-C6H4-CO]+)91 ([C7H7]+)Carbonyl α-Cleavage

The presence of a peak at m/z 231 is a definitive marker for the ketone isomer, corresponding to the stable 4-iodobenzoyl cation. Conversely, a prominent peak at m/z 217 is a strong indicator of the ether isomer, arising from the 4-iodobenzyl cation. The co-presence of m/z 91 (tropylium) for the ketone and m/z 107 for the ether further solidifies the respective structural assignments.

Part 5: Standard Experimental Protocol

To ensure reproducible and reliable data, a validated experimental protocol is essential. The following provides a self-validating system for the analysis of C14H13IO isomers.

Methodology: LC-ESI-MS/MS Analysis
  • Sample Preparation :

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final working concentration of 1 µg/mL.

    • Include a blank (solvent) and a quality control (QC) sample in the analytical run.

  • Liquid Chromatography (LC) :

    • System : High-Performance Liquid Chromatography (HPLC) or UHPLC system.

    • Column : C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Gradient : 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate : 0.4 mL/min.

    • Column Temperature : 40 °C.

  • Mass Spectrometry (MS) :

    • System : Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Mode : ESI Positive.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Data Acquisition :

      • MS1 Scan : Scan m/z range 100-500.

      • MS2 (Tandem MS) : Data-Dependent Acquisition (DDA). Trigger MS/MS fragmentation for the top 3 most intense ions from the MS1 scan.

      • Precursor Ion : m/z 325.01 (for ether) or 322.99 (for ketone).

      • Collision Gas : Argon.

      • Collision Energy : Ramped from 15 to 40 eV to generate a comprehensive fragmentation spectrum.

Conclusion

The structural isomerism between ether and ketone forms of C14H13IO presents a common challenge in chemical analysis. As demonstrated, mass spectrometry, particularly when guided by an understanding of fundamental fragmentation mechanisms, provides a definitive solution. The α-cleavage of ketones and the benzylic C-O cleavage of ethers produce distinct, diagnostic fragment ions. By comparing the resulting product ion spectra, researchers can confidently distinguish between isomers, ensuring data integrity and advancing the pace of research and development. This guide provides the foundational knowledge and practical protocols to successfully navigate the structural elucidation of this and related compound classes.

References

  • Spectroscopy Online . (2025). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • University of Arizona . Introduction to Mass Spectrometry. [Link]

  • University of California, Los Angeles . Mass Spectrometry: Fragmentation. [Link]

  • Aalborg University . (2012). Fragmentation mechanisms in electron impact mass spectrometry. [Link]

  • ResearchGate . (2008). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. [Link]

  • Royal Society of Chemistry . (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. [Link]

  • Doc Brown's Chemistry . Mass spectrum of 1-iodobutane. [Link]

  • National Institute of Standards and Technology (NIST) . NIST WebBook: 4-Iodoacetophenone. [Link]

  • PubChem, National Center for Biotechnology Information . 1-(4-Iodophenyl)ethan-1-one. [Link]

  • Doc Brown's Chemistry . Mass spectrum of 1-iodo-2-methylpropane. [Link]

  • PubChem, National Center for Biotechnology Information . 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. [Link]

  • MDPI . (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • University of Mississippi . CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts . (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

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Structural Confirmation of Ether-Linked Aryl Iodides: An Advanced FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and materials science, aryl iodides serve as critical electrophiles for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] When these scaffolds contain ether linkages (Ar-O-R or Ar-O-Ar), confirming the integrity of both functionalities is essential.[1] While Nuclear Magnetic Resonance (NMR) is the gold standard for connectivity, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective method for functional group validation.

This guide details the specific spectral signatures of ether-linked aryl iodides, distinguishing the robust C-O-C stretches from the elusive C-I vibrations. It compares FTIR against Raman and NMR, providing a self-validating experimental protocol for researchers.[1]

Part 1: The Spectral Landscape

The infrared spectrum of an ether-linked aryl iodide is defined by the interplay between the highly polar ether linkage and the heavy-atom effect of the iodine substituent.[1]

1.1 Characteristic Peaks Table

The following table summarizes the diagnostic bands for a model compound (e.g., 4-iodoanisole).

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Ether (Ar-O-C) Asymmetric C-O-C Stretch 1230 – 1275 Strong Primary confirmation of ether linkage.
Ether (Ar-O-C)Symmetric C-O-C Stretch1020 – 1075MediumSecondary confirmation; often sharp.[1]
Aryl Ring C=C Ring Stretching1450 – 1600Med-StrongConfirms aromaticity; usually doublet/triplet.[1]
Aryl RingC-H Out-of-Plane (OOP)800 – 850StrongIndicates substitution pattern (e.g., para).[1]
Aryl Iodide C-I Stretch 480 – 510 Weak Difficult to see in standard Mid-IR; requires Far-IR or Raman.
Methoxy (if present)C-H Stretching (

)
2830 – 2850WeakDistinctive "shoulder" below 3000 cm⁻¹.[1]
1.2 The "Heavy Atom" Effect

The presence of iodine (atomic mass ~126.9) significantly alters the vibrational modes of the aromatic ring compared to lighter halides (F, Cl).

  • Mass Effect: Iodine lowers the frequency of ring deformation modes.

  • Detection Limit: The C-I stretching vibration typically falls near 500 cm⁻¹. Most standard ATR-FTIR instruments have a cutoff at 600–400 cm⁻¹, making the C-I bond invisible or appearing only as a shoulder at the very edge of the spectrum. This is a critical limitation: FTIR confirms the ether, but often infers the iodide.

Part 2: Comparative Analysis (FTIR vs. Alternatives)

To ensure scientific integrity, one must acknowledge where FTIR excels and where it fails.

2.1 Technology Comparison Matrix
FeatureFTIR (Mid-IR) Raman Spectroscopy NMR (

H /

C)
Ether Detection Excellent (Strong Dipole Change)Weak (Low Polarizability Change)Excellent (Chemical Shift)
Iodide Detection Poor (Frequency < 400-600 cm⁻¹)Excellent (High Polarizability)Indirect (Shielding effects)
Sample Prep Fast (ATR) or Pellet (KBr)Minimal (Non-contact)Slow (Dissolution required)
Throughput HighHighLow
2.2 Decision Workflow

The following diagram illustrates the logical flow for characterizing these molecules.

CharacterizationWorkflow Start Synthesis Product (Aryl Iodide Ether) FTIR Step 1: FTIR Analysis (Mid-IR) Start->FTIR CheckEther Strong Band @ 1230-1275 cm⁻¹? FTIR->CheckEther CheckIodide Band Visible < 600 cm⁻¹? CheckEther->CheckIodide Yes Fail Check Reagents/ Synthesis Failed CheckEther->Fail No Raman Step 2: Raman Spec (Confirm C-I Bond) CheckIodide->Raman No (Common) Success Structure Confirmed CheckIodide->Success Yes (Rare) NMR Step 3: NMR (Full Structure) Raman->NMR Optional Validation Raman->Success

Figure 1: Analytical workflow for aryl iodide ethers. FTIR is the primary screen for the ether linkage, while Raman or Far-IR is recommended to definitively confirm the C-I bond.[1]

Part 3: Experimental Protocol

To generate reproducible data, the choice of sampling technique is paramount.

3.1 Method A: Diamond ATR (Recommended for Routine Screening)

Attenuated Total Reflectance (ATR) is the industry standard due to speed, but diamond crystals absorb strongly between 1800–2600 cm⁻¹ (usually irrelevant here) and cut off below 525 cm⁻¹.

  • Preparation: Ensure the ATR crystal is clean (background scan must be flat).

  • Loading: Place ~2-5 mg of solid aryl iodide on the crystal.

  • Compression: Apply high pressure using the anvil. Good contact is critical for the C-H region (2800–3000 cm⁻¹).

  • Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16–32[1]

    • Range: 4000–525 cm⁻¹[1]

  • Validation: Look for the 1250 cm⁻¹ peak. If it is absent, the ether formation failed (e.g., unreacted phenol).

3.2 Method B: KBr Pellet (Recommended for C-I Detection)

If Raman is unavailable and you must see the C-I stretch, use KBr, which is transparent down to 400 cm⁻¹.

  • Grinding: Mix sample with spectroscopic grade KBr (ratio 1:100) in an agate mortar. Grind until a fine, non-reflective powder forms.

  • Pressing: Transfer to a die and press at 10 tons for 2 minutes to form a transparent disk.

  • Analysis: Scan from 4000–400 cm⁻¹.[2] Look for a medium/weak band near 480–500 cm⁻¹ .

Part 4: Mechanistic Interpretation

Understanding why these peaks appear ensures you are not misinterpreting artifacts.

4.1 Vibrational Logic
  • The Ether Dipole: The C-O-C bond has a significant dipole moment. When it stretches, the change in dipole is large, resulting in a strong IR signal . This is why the 1250 cm⁻¹ peak is often the tallest in the fingerprint region.

  • The Iodide Polarizability: The C-I bond involves a large, "squishy" electron cloud (iodine). Stretching it changes the polarizability (volume of the cloud) more than the dipole. Therefore, C-I is strong in Raman but weak in IR .

VibrationalModes Ether Ether Linkage (C-O-C) Dipole Large Dipole Change (IR Active) Ether->Dipole Asymmetric Stretch Iodide Aryl Iodide (C-I) Iodide->Dipole Weak Effect Polar Large Polarizability Change (Raman Active) Iodide->Polar Heavy Atom Stretch ResultEther Strong Peak ~1250 cm⁻¹ Dipole->ResultEther ResultIodide Weak/No Peak ~500 cm⁻¹ Dipole->ResultIodide

Figure 2: Physical basis for signal intensity. The ether linkage is IR-dominant, while the iodide moiety is Raman-dominant.[1]

References
  • NIST Chemistry WebBook. Infrared Spectrum of 4-Iodoanisole. National Institute of Standards and Technology.[3] Available at: [Link][1]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (2017). Provides comparative data on alkyl vs. aryl ether stretch frequencies.[4] Available at: [Link]

  • Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Comprehensive guide on selection criteria between vibrational spectroscopies. Available at: [Link][1]

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A Comparative Analysis of the Reactivity of 1-Iodo-4-(2-phenylethoxy)benzene and 4-Iodoanisole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic campaign. Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions due to the relatively weak carbon-iodine bond, which facilitates oxidative addition, often the rate-determining step in many catalytic cycles. This guide provides an in-depth comparative analysis of the reactivity of two such aryl iodides: 1-iodo-4-(2-phenylethoxy)benzene and the more common 4-iodoanisole .

While both molecules feature an electron-donating ether linkage at the para-position, the presence of a bulkier and more complex phenylethoxy group in the former raises pertinent questions regarding its influence on reactivity compared to the simple methoxy group. This guide will explore the nuances of their reactivity in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Our analysis is grounded in established mechanistic principles and supported by available experimental data to provide researchers, scientists, and drug development professionals with actionable insights for their synthetic endeavors.

Molecular Structures and Electronic Considerations

The fundamental difference between 1-iodo-4-(2-phenylethoxy)benzene and 4-iodoanisole lies in the nature of the para-substituent to the iodo group.

Figure 1: Molecular structures of the compared aryl iodides.

Both the methoxy (-OCH₃) and phenylethoxy (-OCH₂CH₂Ph) groups are electron-donating through resonance, which increases the electron density on the aromatic ring. This, in principle, can make the oxidative addition of a palladium(0) catalyst more challenging compared to electron-deficient aryl iodides. However, the larger phenylethoxy group introduces additional steric bulk and potential electronic effects from the distal phenyl ring, which may influence catalyst-substrate interactions and overall reaction kinetics.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild reaction conditions and broad functional group tolerance. The reactivity of aryl iodides in this reaction is well-established.

Theoretical Reactivity Considerations: The electron-donating nature of the ether groups in both substrates is expected to have a similar electronic influence on the carbon-iodine bond. However, the increased steric hindrance of the phenylethoxy group in 1-iodo-4-(2-phenylethoxy)benzene might slightly impede the approach of the bulky palladium catalyst, potentially leading to slower reaction rates compared to 4-iodoanisole .

Experimental Data & Observations: While a direct head-to-head comparative study under identical conditions is not readily available in the literature, we can analyze representative data for each compound.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodoanisole Phenylboronic acidPd/C (1.4 mol%)K₂CO₃DMFReflux1.592[1]
4-Iodoanisole Phenylboronic acidC–SH–Pd (1.4 mol% Pd)K₂CO₃EtOH1004~100[2]
1-Iodo-4-(benzyloxy)benzene *Phenylboronic acidPdCl₂(dppf)K₂CO₃DMF80547**[1]

*Note: Data for 1-iodo-4-(2-phenylethoxy)benzene is scarce. 1-Iodo-4-(benzyloxy)benzene is used as a proxy due to structural similarity (ether linkage with a phenyl group). **Note: This reaction was for a di-iodinated substrate, which can impact yield.

From the available data, 4-iodoanisole consistently provides high yields in Suzuki couplings under various conditions.[1][2] The data for a structurally similar, bulkier analogue suggests that good yields are achievable, though potentially requiring slightly longer reaction times or different catalyst systems.[1] The slightly lower yield for the benzyloxy derivative could be attributed to the increased steric bulk, which may hinder the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoanisole

This protocol is a representative example for the Suzuki-Miyaura coupling of 4-iodoanisole.

Materials:

  • 4-Iodoanisole (1.0 mmol)

  • Phenylboronic acid (1.5 mmol)

  • Pd/C (10 wt. %, 15 mg, 1.4 mol% of Pd)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • To a round-bottom flask, add 4-iodoanisole, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add DMF and equip the flask with a reflux condenser.

  • Heat the mixture to reflux under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and process accordingly.[1]

Suzuki_Workflow reagents Combine 4-Iodoanisole, Phenylboronic Acid, Pd/C, K2CO3 in DMF reflux Reflux Reaction Mixture reagents->reflux Heat workup Cool and Perform Aqueous Workup reflux->workup Reaction Complete product Isolate and Purify 4-Methoxybiphenyl workup->product

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceuticals.

Theoretical Reactivity Considerations: Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the C-I bond is a key step. The electronic similarity of the methoxy and phenylethoxy groups suggests that the electronic contribution to the reactivity will be comparable. However, the steric bulk of the phenylethoxy group could play a more significant role in the Buchwald-Hartwig amination, as this reaction often employs bulky phosphine ligands. The interplay between the steric hindrance of the substrate and the ligand can influence the efficiency of both the oxidative addition and the subsequent reductive elimination steps.

Experimental Data & Observations:

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodoanisole MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene801>95[3]
Aryl Iodides with electron-donating groups (e.g., p-methoxy, p-ethoxy) p-ToluidineNi(acac)₂ / Phenylboronic ester (activator)K₃PO₄Not SpecifiedNot SpecifiedNot Specified95[4]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Iodide

This general protocol can be adapted for both 4-iodoanisole and 1-iodo-4-(2-phenylethoxy)benzene, with the understanding that optimization may be required for the latter.

Materials:

  • Aryl Iodide (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol)

  • XPhos (0.02 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the aryl iodide and a stir bar.

  • Seal the tube with a septum, remove from the glovebox, and add the amine and toluene via syringe.

  • Place the tube under an argon atmosphere.

  • Heat the reaction mixture in an oil bath at the desired temperature.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction and proceed with workup.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(I)L_n] Pd0->OxAdd Oxidative Addition (Ar-I) AmineComplex [Ar-Pd(II)(NHR'R'')L_n]I OxAdd->AmineComplex + HNR'R'' AmidoComplex [Ar-Pd(II)(NR'R'')L_n] AmineComplex->AmidoComplex - HI (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' AmidoComplex->Product

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of substituted alkynes.

Theoretical Reactivity Considerations: The mechanism of the Sonogashira coupling involves both a palladium and a copper catalyst. As with the other cross-coupling reactions, the oxidative addition of the aryl iodide to the palladium(0) species is a critical step. The electronic effects of the para-ether substituents are expected to be similar for both molecules. The steric bulk of the phenylethoxy group in 1-iodo-4-(2-phenylethoxy)benzene may have a more pronounced effect in the Sonogashira coupling, especially if bulky phosphine ligands are used on the palladium catalyst.

Experimental Data & Observations:

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Iodoanisole 1-HeptynePd-NHC-Py (0.2 mol%)Et₃NToluene120667[5]
4-Iodoanisole PhenylacetyleneCuI (5 mol%) / 3-Pphen (5 mol%)K₂CO₃Water100Not SpecifiedGood[6]
Iodobenzene PhenylacetylenePd on alumina / Cu₂O on alumina-THF-DMA7572<2 (batch)[7]

The data for 4-iodoanisole shows that it is a competent substrate in Sonogashira couplings, affording good to excellent yields with various catalyst systems.[5][6] The low yield reported in one batch reaction of iodobenzene highlights the importance of catalyst and condition selection.[7] Given the general robustness of the Sonogashira coupling with a wide range of aryl iodides, it is highly probable that 1-iodo-4-(2-phenylethoxy)benzene would also be a suitable substrate. However, researchers should anticipate the potential need for slightly more forcing conditions (higher temperature or longer reaction times) or a more active catalyst system to compensate for the increased steric hindrance of the phenylethoxy group.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide

This general protocol can serve as a starting point for the Sonogashira coupling of both 4-iodoanisole and 1-iodo-4-(2-phenylethoxy)benzene.

Materials:

  • Aryl Iodide (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol)

  • Copper(I) Iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) (2.0 mmol)

  • Tetrahydrofuran (THF) (10 mL, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add THF and triethylamine via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction to the desired temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction and proceed with workup.

Conclusion and Practical Recommendations

Based on the analysis of their structures and the available experimental data, both 1-iodo-4-(2-phenylethoxy)benzene and 4-iodoanisole are effective substrates for palladium-catalyzed cross-coupling reactions.

  • Reactivity: 4-Iodoanisole, due to its smaller size, may exhibit slightly faster reaction rates and achieve high yields under a broader range of conditions. The increased steric bulk of the phenylethoxy group in 1-iodo-4-(2-phenylethoxy)benzene may necessitate the use of more active catalyst systems, potentially with bulky, electron-rich ligands, or slightly more forcing reaction conditions (higher temperatures or longer reaction times) to achieve comparable yields and conversions.

  • Substrate Selection: For routine syntheses where the methoxy group is sufficient, 4-iodoanisole is a reliable and cost-effective choice. However, when the phenylethoxy moiety is a required structural element of the target molecule, 1-iodo-4-(2-phenylethoxy)benzene is a viable, albeit potentially more challenging, coupling partner.

  • Optimization: When working with 1-iodo-4-(2-phenylethoxy)benzene, it is advisable to screen a variety of palladium catalysts, ligands, and bases to identify the optimal conditions for the desired transformation. The use of high-throughput experimentation could be particularly beneficial in this context.

References

Sources

HPLC Retention & Analysis Guide: 1-iodo-4-(2-phenylethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC retention behavior, method development, and comparative analysis for 1-iodo-4-(2-phenylethoxy)benzene , a lipophilic aryl iodide ether used as a synthetic intermediate in medicinal chemistry.

Chemical Context & Retention Mechanism

To accurately predict and control the retention time of 1-iodo-4-(2-phenylethoxy)benzene, one must understand its interaction with the stationary phase. Unlike its precursor (4-iodophenol), this molecule lacks a hydrogen bond donor (phenolic -OH) and possesses two aromatic rings linked by an ethyl ether chain.

  • Lipophilicity (LogP): The masking of the polar phenol group and the addition of the phenethyl moiety significantly increases the partition coefficient (LogP). While 4-iodophenol has a LogP of ~2.9, the target ether shifts to ~4.8–5.0.

  • Chromatographic Consequence: On a standard C18 column, this compound will exhibit strong retention , eluting significantly later than 4-iodophenol and phenethyl bromide.

Predicted Relative Retention Time (RRT) Profile

Based on standard Gradient RP-HPLC (C18, ACN/Water + 0.1% TFA)

CompoundStructureLogP (Est.)Predicted RRT*Elution Order
4-Iodophenol I-Ph-OH2.91.00 (Ref)1 (Early)
Phenethyl Bromide Ph-CH₂CH₂-Br2.81.10 - 1.202 (Intermediate)
Target Ether I-Ph-O-CH₂CH₂-Ph ~5.0 1.60 - 1.80 3 (Late)

*RRT = Relative Retention Time vs. 4-iodophenol. Exact values depend on gradient slope and dwell volume.

Comparative Analysis: C18 vs. Phenyl-Hexyl

The choice of stationary phase is critical for resolving the target from structurally similar impurities (e.g., des-iodo analogs or benzyl ether byproducts).

Option A: C18 (Octadecylsilane)
  • Mechanism: Purely hydrophobic interaction (Van der Waals).

  • Performance:

    • Pros: Excellent peak shape; highly predictable retention based on LogP.

    • Cons: May fail to resolve the target from other highly lipophilic aromatic byproducts (e.g., if the iodine is replaced by a bromine or methyl group, the hydrophobicity change is small).

  • Verdict: The standard "Workhorse" for purity checks.

Option B: Phenyl-Hexyl (Alternative)[1][2][3]
  • Mechanism: Hydrophobic interaction + π-π (pi-pi) stacking .

  • Performance:

    • Pros: The "Hexyl" linker provides lipophilicity similar to C18, but the "Phenyl" ring engages in π-π interactions with the two benzene rings of the target molecule.[1]

    • Selectivity: Often provides superior resolution for halo-aromatics. The electron-withdrawing iodine atom makes the aromatic ring electron-poor (π-acidic), enhancing interaction with the electron-rich stationary phase.

  • Verdict: Recommended if the C18 method shows co-eluting impurities.[1]

Comparative Data Summary
FeatureC18 ColumnPhenyl-Hexyl Column
Primary Interaction HydrophobicityHydrophobicity + π-π Stacking
Retention of Target HighHigh (often higher with Methanol)
Selectivity Carbon load drivenAromaticity driven
Mobile Phase Pref. Acetonitrile (Lower backpressure)Methanol (Enhances π-π effects)

Recommended Experimental Protocol

This protocol is self-validating, designed to confirm identity by tracking the disappearance of the limiting reagent (4-iodophenol).

Instrument Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic rings) and 210 nm (iodine-carbon bond absorbance).

  • Temperature: 30°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.05%Equilibration
2.05%Hold (Inject)
15.095%Linear Gradient
20.095%Wash Lipophilics
20.15%Re-equilibration
25.05%End
Step-by-Step Validation Workflow
  • Blank Injection: Inject 100% ACN to ensure no ghost peaks from previous lipophilic runs.

  • Standard Injection: Inject pure 4-iodophenol (1 mg/mL). Note retention time (e.g., ~4.5 min).

  • Sample Injection: Inject reaction mixture.

    • Success Criteria: Disappearance of the peak at ~4.5 min. Appearance of a major peak at ~12–14 min.

  • Confirmation: Check UV spectrum of the new peak. It should retain the characteristic aryl iodide absorption but may show a bathochromic shift due to the ether linkage.

Visualizing the Method Development

The following diagram illustrates the decision logic for optimizing the separation of 1-iodo-4-(2-phenylethoxy)benzene from its precursors.

MethodDevelopment Start Start: Crude Reaction Mix (4-iodophenol + Phenethyl bromide + Target) InitialRun Run Standard Gradient (5-95% ACN on C18) Start->InitialRun CheckRes Check Resolution (Rs) InitialRun->CheckRes GoodRes Rs > 2.0 Target Peak Isolated CheckRes->GoodRes Clear Separation PoorRes Co-elution or Shouldering CheckRes->PoorRes Overlapping Peaks FinalMethod Final Validated Method GoodRes->FinalMethod SwitchCol Switch to Phenyl-Hexyl Column (Utilize Pi-Pi Interaction) PoorRes->SwitchCol SwitchSolv Change Modifier to Methanol (Enhances Pi-Selectivity) SwitchCol->SwitchSolv SwitchSolv->FinalMethod

Caption: Decision tree for optimizing the HPLC separation of aryl iodide ethers, highlighting the pivot to Phenyl-Hexyl stationary phases when C18 fails.

References

  • PubChem. 1-Iodo-4-(phenylethynyl)benzene (Structural Analog Data). National Library of Medicine. Available at: [Link]

  • Google Patents.Diaryl ethers as opioid receptor antagonists (Synthesis & Purification). WO2004026305A1.
  • Advanced Materials Technology. Phenyl-Hexyl vs. C18 Selectivity Guide. Available at: [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Column Mechanisms.[2][3] Available at: [Link]

Sources

Technical Guide: Distinguishing 1-iodo-4-(2-phenylethoxy)benzene from 4-iodophenol Impurities

[1]

Executive Summary

In the synthesis of 1-iodo-4-(2-phenylethoxy)benzene (Target), the most persistent impurity is often the starting material, 4-iodophenol (Impurity).[1] This usually results from an incomplete Williamson ether synthesis or Mitsunobu reaction.[1]

Distinguishing these two species is critical because they share a 4-iodophenyl core, leading to similar UV absorption profiles and potential co-elution in unoptimized chromatography.[1] However, their divergent acid-base properties and alkyl linker presence provide three robust avenues for differentiation:[1]

  • Chromatographic Polarity: The phenol is significantly more polar and hydrogen-bond donating.[1]

  • NMR Topology: The target possesses a distinct ethylene linker (

    
    ) absent in the impurity.[1]
    
  • Chemical Reactivity: The phenol is acidic (

    
    ), allowing for chemoselective extraction.
    

Chemical Context & Mechanism[1][2][3][4][5][6]

Understanding the origin of the impurity is the first step in control. The target is typically synthesized via the O-alkylation of 4-iodophenol with (2-bromoethyl)benzene or 2-phenylethanol.[1]

  • Target: 1-iodo-4-(2-phenylethoxy)benzene (Lipophilic, Neutral ether).[1]

  • Impurity: 4-iodophenol (Polar, Weakly Acidic).[1]

Because the reaction involves a nucleophilic attack by the phenoxide, unreacted 4-iodophenol remains if the stoichiometry is off or the reaction halts prematurely.

Visualization: Structural & Property Divergence

Gcluster_0Reaction Mixturecluster_1Differentiation VectorsInputCrude MixtureTargetTarget: Ether(Neutral, Lipophilic)Input->TargetMajor ProductImpurityImpurity: 4-Iodophenol(Acidic pKa ~9.3, Polar)Input->ImpurityUnreacted SMMethod11. HPLC (RP-C18)Phenol elutes earlyTarget->Method1Method22. H-NMRLinker signals (3-4 ppm)Target->Method2Impurity->Method1Method33. ExtractionpH > 10 removes PhenolImpurity->Method3

Figure 1: Strategic differentiation map based on physicochemical properties.

Analytical Protocol: HPLC Separation

High-Performance Liquid Chromatography (HPLC) is the primary quantitative tool.[1] A standard Reverse Phase (RP) C18 method is recommended.

The Challenge

Both compounds absorb strongly in the UV region (254 nm/280 nm) due to the iodobenzene moiety. Without proper pH control, the phenol peak can tail or broaden.

Optimized Method
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains phenol in neutral protonated state).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

CompoundPredicted Retention BehaviorExplanation
4-Iodophenol Early Elution (

min)
High polarity due to -OH group; interacts with aqueous phase.[1]
Target Ether Late Elution (

min)
High lipophilicity from phenylethyl chain; strong interaction with C18 stationary phase.[1]

Expert Insight: If peak separation is poor, switch Mobile Phase A to 10 mM Ammonium Acetate (pH 9) . At this pH, 4-iodophenol deprotonates to the phenoxide anion, becoming extremely polar and eluting near the void volume, maximizing resolution from the neutral ether.

Structural Confirmation: NMR Spectroscopy[1][7]

Proton NMR (

Comparative NMR Table ( , 400 MHz)
Region (ppm)Target: 1-iodo-4-(2-phenylethoxy)benzeneImpurity: 4-iodophenol
8.5 - 5.0 Aromatic protons (Complex multiplet)Aromatic protons + Broad Singlet (-OH)
4.2 - 4.1 Triplet (

)

ABSENT
3.1 - 3.0 Triplet (

)

ABSENT
Decision Logic Diagram

NMR_LogicStartAcquire 1H-NMR in CDCl3CheckLinkerCheck 3.0 - 4.5 ppm regionStart->CheckLinkerTripletsTwo Triplets Observed?(~3.1 ppm & ~4.2 ppm)CheckLinker->TripletsYesEther Linker PresentTriplets->YesYesNoEther Linker AbsentTriplets->NoNoConclusion1CONFIRMED:Target ProductYes->Conclusion1CheckOHCheck 4.5 - 6.0 ppm(D2O Shake Test)No->CheckOHExchangeSignal Disappears?CheckOH->ExchangeConclusion2CONFIRMED:4-Iodophenol ImpurityExchange->Conclusion2Yes

Figure 2: NMR interpretation decision tree for structural validation.

Self-Validating Purification Protocol

This protocol relies on the acidity of the impurity (

Reagents
  • Diethyl Ether or Ethyl Acetate (Organic solvent)

  • 1M NaOH (Aqueous Base)

  • 1M HCl (for verification)

Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).

  • Base Wash (Critical Step):

    • Add an equal volume of 1M NaOH .[1]

    • Shake vigorously in a separatory funnel.[1][2]

    • Mechanism:[1][3][4] 4-Iodophenol

      
       4-Iodophenolate (Water Soluble).[1]
      
  • Separation:

    • Collect the Organic Layer (Contains Target).

    • Collect the Aqueous Layer (Contains Impurity).

  • Validation (The "Self-Check"):

    • Take a small aliquot of the Aqueous Layer.[1]

    • Acidify with 1M HCl until pH < 2.[1]

    • Observation: If the impurity was present, the solution will turn cloudy or precipitate a solid (re-protonated 4-iodophenol). This confirms the purification worked.

  • Final Workup: Wash the organic layer with brine, dry over

    
    , and concentrate.
    

References

  • PubChem. 4-Iodophenol (Compound Summary). National Library of Medicine.[1] Accessed Oct 2023.[1][5] [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Accessed Oct 2023.[1][5] [Link]

  • SDBS. Spectral Database for Organic Compounds (SDBS).[1] AIST Japan.[1] (Search: 4-iodophenol).[1][6][7][8][9] [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.